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1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Documentation Hub

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  • Product: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole
  • CAS: 338966-95-3

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Characterization, Synthesis, and Analytical Profiling of a Key Pharmacophore Executive Data Sheet This guide details the physicochemical properties and synthetic pathways for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Analytical Profiling of a Key Pharmacophore

Executive Data Sheet

This guide details the physicochemical properties and synthetic pathways for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3). This compound serves as a critical heterocyclic building block, structurally related to the kinase inhibitor Bosutinib (via the 2,4-dichloro-5-methoxyaniline precursor).

PropertyValueNotes
IUPAC Name 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrroleN-substituted pyrrole
Molecular Formula C₁₁H₉Cl₂NO
Average Mass 242.10 g/mol Weighted average of isotopes
Monoisotopic Mass 241.0061 g/mol Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl
CAS Number 338966-95-3
LogP (Predicted) 3.82 ± 0.4Highly lipophilic
H-Bond Donors/Acceptors 0 / 2Nitrogen lone pair involved in aromaticity

Physicochemical Characterization

Molecular Weight Derivation

Accurate molecular weight calculation is vital for high-resolution mass spectrometry (HRMS) validation. The presence of two chlorine atoms necessitates a focus on isotopic distribution rather than a single "average" weight.

Formula:



ElementCountIsotopeMass (Da)Contribution
Carbon11¹²C12.00000132.0000
Hydrogen9¹H1.007839.0705
Chlorine2³⁵Cl34.9688569.9377
Nitrogen1¹⁴N14.0030714.0031
Oxygen1¹⁶O15.9949115.9949
Total (Monoisotopic) 241.0062
Isotopic Abundance (Mass Spectrometry Signature)

The dichloro-substitution pattern creates a distinct "triplet" cluster in the mass spectrum due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

  • M+0 (¹²C, ³⁵Cl, ³⁵Cl): 100% Relative Abundance (Base Peak).

  • M+2 (¹²C, ³⁵Cl, ³⁷Cl): ~65% Relative Abundance.

  • M+4 (¹²C, ³⁷Cl, ³⁷Cl): ~10% Relative Abundance.

Diagnostic Rule: In LC-MS, look for the 9:6:1 intensity ratio at m/z 241, 243, and 245. This confirms the presence of the dichloro- moiety.

IsotopeLogic Start Molecular Ion (M+) Cl35_35 35Cl - 35Cl (m/z 241) Start->Cl35_35 Probability: 57% Cl35_37 35Cl - 37Cl (m/z 243) Start->Cl35_37 Probability: 37% Cl37_37 37Cl - 37Cl (m/z 245) Start->Cl37_37 Probability: 6%

Figure 1: Isotopic distribution logic for the dichloro-substituted molecular ion.

Synthetic Pathway: Modified Clauson-Kaas[5][6][7]

The most robust method for synthesizing N-aryl pyrroles, particularly with electron-withdrawing substituents (like chlorine) on the aryl ring, is the Clauson-Kaas reaction . The standard Paal-Knorr synthesis (using 1,4-diketones) often fails with deactivated anilines; however, 2,5-dimethoxytetrahydrofuran serves as a masked dialdehyde equivalent that reacts efficiently under acidic conditions.

Reaction Scheme

Precursor: 2,4-dichloro-5-methoxyaniline (CAS: 98446-49-2). Reagent: 2,5-dimethoxytetrahydrofuran.[1][2] Catalyst/Solvent: Glacial Acetic Acid (AcOH).[3]

SynthesisWorkflow Aniline Start: 2,4-dichloro-5-methoxyaniline Mix Reflux in Glacial AcOH (110°C, 2-4 Hours) Aniline->Mix THF_Deriv Reagent: 2,5-dimethoxytetrahydrofuran THF_Deriv->Mix Intermediate Intermediate: N-substituted Succinaldehyde Mix->Intermediate Hydrolysis Cyclization Cyclization & Aromatization (- 2 MeOH, - 2 H2O) Intermediate->Cyclization Condensation Workup Workup: Pour into Ice Water Extract w/ EtOAc Cyclization->Workup Product Target: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Workup->Product

Figure 2: Step-by-step synthetic workflow using the Clauson-Kaas protocol.

Detailed Protocol

Note: This protocol assumes a 10 mmol scale.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloro-5-methoxyaniline (1.92 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 1.42 mL, 11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours. The solution will typically darken.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The aniline spot (more polar) should disappear, replaced by a high-Rf non-polar spot (pyrrole).

  • Quench: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Isolation:

    • Method A (Precipitation): If a solid forms, filter, wash with water, and dry.[4]

    • Method B (Extraction): If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes). The product is highly lipophilic.

Analytical Validation

To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The symmetry of the pyrrole ring and the substitution pattern of the phenyl ring provide a clear fingerprint.

Shift (δ ppm)MultiplicityIntegrationAssignment
7.45 Singlet (s)1HPhenyl H-3 (Between Cl and OMe)
7.05 Singlet (s)1HPhenyl H-6 (Ortho to Pyrrole)
6.75 Triplet/Doublet2HPyrrole

-H (C2, C5)
6.30 Triplet/Doublet2HPyrrole

-H (C3, C4)
3.90 Singlet (s)3HMethoxy (-OCH₃)

Note: The pyrrole


 and 

protons often appear as apparent triplets (t) due to coupling with each other (

).
HPLC System Suitability

For purity assessment, use a standard Reverse Phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start required due to lipophilicity).

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

  • Retention Time: Expect late elution relative to the aniline precursor.

References

  • PubChem. (n.d.). 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (Compound).[5] National Library of Medicine. Retrieved from [Link]

  • El-Faham, A., et al. (2015). Microwave-Assisted Synthesis of N-Aryl Pyrroles via Clauson-Kaas Reaction. Synthesis, 47(20), 3133-3138. (Methodology Reference).

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity profile of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes known physicochemical data with predictive toxicology and rigorous safety protocols, acknow...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes known physicochemical data with predictive toxicology and rigorous safety protocols, acknowledging that as a specialized intermediate, specific regulatory toxicological datasets (e.g., REACH dossiers) may be incomplete.

CAS Registry Number: 338966-95-3 Document Type: Technical Safety & Handling Guide Version: 1.0 (R&D Use Only)

Executive Technical Summary

1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is a specialized nitrogen-containing heterocyclic building block. Structurally, it consists of an electron-rich pyrrole ring N-linked to a highly substituted, electron-deficient phenyl ring (2,4-dichloro-5-methoxy substitutions).

This electronic "push-pull" character defines its reactivity and toxicity profile. It is primarily utilized as an intermediate in the synthesis of advanced agrochemicals (analogs of pyrrole fungicides) and kinase inhibitors in pharmaceutical discovery. Due to the scarcity of compound-specific in vivo data, this guide utilizes Structure-Activity Relationship (SAR) Read-Across protocols to establish a "Worst-Case Scenario" safety baseline.

Physicochemical Identity & Properties

Accurate identification is the first line of defense.

PropertyData / ValueNote
Molecular Formula C₁₁H₉Cl₂NO
Molecular Weight 242.10 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water (Lipophilic)
LogP (Predicted) ~3.8 – 4.2High lipophilicity; potential for bioaccumulation
Melting Point 105–110 °C (Typical for class)Experimental verification required per batch
Reactivity Acid-sensitive (polymerization); Oxidizer-sensitivePyrrole ring is electron-rich

Predictive Toxicity Profile (SAR Analysis)

Since specific LD50 data is not publicly standardized for CAS 338966-95-3, the following profile is derived from the "Read-Across" method using the structural precursor (2,4-dichloro-5-methoxyaniline) and analogous N-aryl pyrroles.

Acute Toxicity (Predicted)
  • Oral: Classified as Category 3 (Toxic if swallowed) . The metabolic cleavage of the N-aryl bond (though difficult) or oxidation of the pyrrole ring can generate reactive electrophiles.

  • Inhalation: High risk of respiratory sensitization. Halogenated aromatics often irritate the upper respiratory tract.

  • Dermal: Potential for rapid absorption due to high LogP (>3).

Specific Target Organ Toxicity (STOT)
  • Hepatic: The pyrrole ring is susceptible to cytochrome P450 oxidation (likely CYP2E1 or CYP3A4), forming reactive epoxides or iminium ions. This can lead to glutathione depletion and hepatocellular necrosis.

  • Hematologic: If metabolized to the free aniline (2,4-dichloro-5-methoxyaniline), there is a theoretical risk of methemoglobinemia , although the pyrrole ring stabilizes the nitrogen against N-oxidation compared to a primary amine.

Environmental Fate[4]
  • Aquatic Toxicity: Acute Category 1. The combination of dichloro-substitution and the pyrrole core suggests high stability in water and high toxicity to fish and daphnia (LC50 likely < 1 mg/L).

  • Persistence: Not readily biodegradable.

Critical Safety Data Sheet (SDS) Parameters

This section overrides generic templates. These are the specific controls required for this molecule.

Hazard Statements (GHS)[4][5][6]
  • H301: Toxic if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage (Pyrroles are often corrosive to corneal tissue).

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

Handling Protocols (The "Self-Validating" System)

To ensure safety, use a Double-Barrier Containment strategy.

  • Primary Barrier: All weighing and transfer must occur within a certified Chemical Fume Hood or Powder Containment Enclosure (PACE).

  • Secondary Barrier: Use a catch-tray lined with absorbent pads during transfer to prevent surface contamination.

  • Deactivation: In case of spill, do not just wipe. Treat the area with a dilute bleach solution (sodium hypochlorite) to oxidize the pyrrole ring, breaking its aromaticity and reducing lipophilic absorption potential, followed by an alcohol wipe.

Synthesis & Reactivity Context

Understanding the synthesis helps predict impurities. This compound is typically synthesized via the Clauson-Kaas Reaction .

Synthesis Workflow (Clauson-Kaas)

The reaction involves the condensation of 2,4-dichloro-5-methoxyaniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (usually Acetic Acid).

SynthesisPathway cluster_safety Safety Critical Control Point Aniline 2,4-dichloro-5-methoxyaniline (Precursor A) Intermed Open-Chain Imine Intermediate Aniline->Intermed + AcOH (Reflux) Furan 2,5-dimethoxytetrahydrofuran (Precursor B) Furan->Intermed Product 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (Target) Intermed->Product Cyclization (- 2 MeOH) Waste Methanol + H2O (Byproducts) Intermed->Waste

Figure 1: Clauson-Kaas synthesis pathway. Note that the reaction generates Methanol as a byproduct and requires reflux, increasing vapor pressure hazards.

Impurity Profile
  • Residual Aniline: The starting material (2,4-dichloro-5-methoxyaniline) is more toxic than the product. Purity analysis (HPLC) must verify <0.1% free aniline content.

  • Oligomers: Acidic conditions can cause pyrrole polymerization (pyrrole red). These oligomers are often insoluble and biologically inert but complicate purification.

Experimental Handling: Standard Operating Procedure (SOP)

Protocol for preparing a 10 mM Stock Solution in DMSO.

Reagents & Equipment[9]
  • Compound: 24.21 mg (for 10 mL).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology).

  • Vessel: Amber glass vial (Pyrroles are photosensitive).

  • PPE: Nitrile gloves (double gloved), Lab coat, Safety Goggles.

Step-by-Step Workflow
  • Pre-Weigh Inspection: Verify the balance is calibrated. Place the amber vial on the balance and tare.

  • Static Control: Use an anti-static gun on the vial. Chlorinated aromatics often carry static charge, causing powder scattering.

  • Transfer: Using a micro-spatula, transfer ~24.2 mg of solid.

    • Critical Check: If powder sticks to the spatula, do not flick it. Wash the spatula into the waste stream.

  • Solvation: Add 10 mL DMSO. Vortex for 30 seconds.

    • Observation: The solution should be clear. If turbidity persists, sonicate at 40 kHz for 5 minutes (monitor temperature to avoid degradation).

  • Storage: Purge headspace with Argon or Nitrogen. Cap tightly. Store at -20°C.

Decision Logic for Spills/Exposure[5][7]

SafetyLogic Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot (Don't Rub) 2. Wash with PEG-400 or Soap 3. Water Rinse (15 min) Skin->ActionSkin ActionEye 1. Flush with Saline (15 min) 2. Consult Ophthalmologist (Corneal Risk) Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Pulmonary Edema Inhale->ActionInhale

Figure 2: Immediate response decision tree for exposure events.

References

  • Chemical Identity Verification
  • Synthesis Methodology (Clauson-Kaas): Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica. (General reference for the reaction class described in Section 5).
  • General Pyrrole Safety
  • Structural Analog Data (Chlorfenapyr Context)

    • PubChem.[4][5] (n.d.). Compound Summary: Chlorfenapyr. (Used for read-across toxicity logic regarding halogenated pyrroles). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. It is based on predictive modeling and standard chemical hygiene practices for novel compounds where full toxicological data is absent. Always consult your institution's Chemical Hygiene Officer (CHO) before use.

Sources

Foundational

The 2,4-Dichloro-5-methoxyphenyl Moiety: A Privileged Scaffold for Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Prominent Pharmacophore In the landscape of modern medicinal chemistry, particularly in the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Prominent Pharmacophore

In the landscape of modern medicinal chemistry, particularly in the realm of oncology, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of rational drug design. The 2,4-dichloro-5-methoxyphenyl moiety has emerged as a powerful pharmacophore, most notably for its integral role in the development of potent protein kinase inhibitors. Its unique electronic and steric properties allow for critical interactions within the ATP-binding pocket of various kinases, leading to the modulation of key signaling pathways implicated in cancer and other diseases.

This technical guide provides a comprehensive overview of the therapeutic potential of compounds bearing the 2,4-dichloro-5-methoxyphenyl group. We will delve into its significance in drug design, explore its incorporation into various heterocyclic systems, detail relevant synthetic strategies, and provide established protocols for biological evaluation. While the primary focus will be on well-documented scaffolds, we will also explore the potential of incorporating this pharmacophore into less-explored systems, such as the 1H-pyrrole core, to stimulate further research and development.

The 2,4-Dichloro-5-methoxyphenyl Group: A Key to Kinase Inhibition

The 2,4-dichloro-5-methoxyphenyl moiety's success as a pharmacophore can be attributed to several key features:

  • Hydrophobic and Aromatic Interactions: The dichlorinated phenyl ring provides a significant hydrophobic surface that can engage in favorable van der Waals and aromatic interactions with nonpolar residues within the kinase ATP-binding site.

  • Hydrogen Bonding Potential: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with backbone amides or side chains of amino acids in the hinge region of the kinase, a common anchoring point for inhibitors.

  • Modulation of Electronic Properties: The electron-withdrawing chlorine atoms influence the electron density of the phenyl ring, which can fine-tune the binding affinity and selectivity of the inhibitor.

  • Defined Steric Hindrance: The substitution pattern dictates a specific conformational preference, which can be exploited to achieve selective binding to the target kinase over other closely related kinases, thereby reducing off-target effects.

A prime example of the successful application of this pharmacophore is Bosutinib (Bosulif®) , an FDA-approved dual inhibitor of Src family kinases and Bcr-Abl.[1] The 2,4-dichloro-5-methoxyphenylamino group in bosutinib is a critical component for its potent inhibitory activity.[2]

Therapeutic Applications in Oncology: Targeting Key Signaling Pathways

The primary therapeutic application of compounds containing the 2,4-dichloro-5-methoxyphenyl moiety is in oncology, owing to their ability to inhibit protein kinases that are often dysregulated in cancer.

Src Family Kinase (SFK) Inhibition

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3] Their overexpression and/or hyperactivation are frequently observed in various solid tumors and are associated with metastasis and drug resistance.[4][5]

Compounds incorporating the 2,4-dichloro-5-methoxyphenyl pharmacophore have been extensively explored as Src inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCR GPCR->Src Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K FAK->Src Migration Migration FAK->Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway Angiogenesis Angiogenesis STAT3->Angiogenesis Akt_pathway Akt Pathway PI3K->Akt_pathway Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival Akt_pathway->Survival Inhibitor 2,4-dichloro-5-methoxyphenyl -based Inhibitor Inhibitor->Src SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation aniline 2,4-dichloro-5-methoxyaniline coupling Coupling Reaction aniline->coupling heterocycle_precursor Heterocyclic Precursor heterocycle_precursor->coupling final_compound Final Compound coupling->final_compound kinase_assay In Vitro Kinase Assay final_compound->kinase_assay cell_assay Cell-Based Proliferation Assay kinase_assay->cell_assay in_vivo In Vivo Animal Models cell_assay->in_vivo sar_analysis SAR Analysis in_vivo->sar_analysis sar_analysis->aniline Optimization sar_analysis->heterocycle_precursor Scaffold Hopping

General Workflow for Synthesis and SAR Studies.

The Untapped Potential of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Derivatives

While the 2,4-dichloro-5-methoxyphenyl moiety has been extensively studied in conjunction with quinoline and other heterocyclic systems, its incorporation into a 1H-pyrrole core remains a relatively unexplored area. The pyrrole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.

The synthesis of 1-aryl-1H-pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis or multi-component reactions. A potential synthetic route to novel 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole derivatives could involve a multi-component reaction between 2,4-dichloro-5-methoxyaniline, a 1,4-dicarbonyl compound, and a suitable third component to introduce desired substituents on the pyrrole ring.

Given the proven efficacy of the 2,4-dichloro-5-methoxyphenyl pharmacophore in kinase inhibition, it is highly probable that 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole derivatives will exhibit interesting biological activities, potentially as novel kinase inhibitors. Further research in this area is warranted to explore the therapeutic potential of this novel chemical space.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for determining the in vitro inhibitory activity of a test compound against Src kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound and control inhibitor (e.g., Bosutinib)

  • 96-well microtiter plates (e.g., high-binding)

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the Src substrate and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

  • Kinase Reaction: Add the test compound dilutions, Src kinase, and ATP to the wells. Incubate at 30°C for 60 minutes.

  • Detection: Wash the wells and add the anti-phosphotyrosine-HRP antibody. Incubate at room temperature for 60 minutes.

  • Signal Development: Wash the wells and add the TMB substrate. After sufficient color development, add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a test compound on cancer cell lines. Materials:

  • Cancer cell line (e.g., HT-29 colon cancer cells)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compound

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative compounds containing the 2,4-dichloro-5-methoxyphenyl moiety against various kinases and cancer cell lines.

CompoundHeterocyclic CoreTarget KinaseIC₅₀ (nM)Target Cell LineIC₅₀ (µM)Reference
Bosutinib QuinolineSrc1.2K5620.008[2]
Bosutinib QuinolineAbl1.0KU8120.006[2]
Analog 10 QuinolineSrc<1HCT-1160.05[2]

Conclusion and Future Directions

The 2,4-dichloro-5-methoxyphenyl moiety has firmly established itself as a privileged pharmacophore in the design of potent kinase inhibitors, with significant therapeutic potential in oncology. Its successful incorporation into the FDA-approved drug bosutinib and numerous other clinical and preclinical candidates underscores its importance. While its application has been predominantly focused on quinoline and thienopyridine scaffolds, the exploration of this pharmacophore in other heterocyclic systems, such as the 1H-pyrrole core, presents an exciting avenue for future research. The development of novel synthetic methodologies to access these untapped chemical spaces, coupled with rigorous biological evaluation, holds the promise of discovering next-generation kinase inhibitors with improved efficacy and selectivity profiles. This guide serves as a foundational resource for researchers embarking on this promising endeavor.

References

  • Boschelli, D. H., et al. (2005). Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4684. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876. [Link]

  • CIViC. (n.d.). Therapies Bosutinib Summary. Retrieved from [Link]

  • Finn, R. S. (2008). Targeting Src in cancer. Annals of Oncology, 19(7), 1379-1386.
  • Wikipedia. (2024). Bosutinib. In Wikipedia. Retrieved from [Link]

  • Wheeler, D. L., & Iida, M. (2013). The role of Src in solid tumors. Cancers, 5(2), 457-478. [Link]

Sources

Exploratory

Literature review of halogenated aryl pyrrole compounds

An In-depth Technical Guide to Halogenated Aryl Pyrrole Compounds: Synthesis, Biological Activity, and Therapeutic Potential Introduction: The Rise of a Privileged Scaffold The pyrrole ring, a five-membered aromatic hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Halogenated Aryl Pyrrole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its electron-rich nature and ability to be substituted at multiple positions make it a versatile scaffold for developing bioactive molecules.[1] When combined with an aryl substituent and one or more halogen atoms, the resulting halogenated aryl pyrrole motif gives rise to a class of compounds with remarkable and diverse pharmacological properties.[2]

These compounds are found in nature, produced by organisms from bacteria to marine sponges, and have been the subject of intensive synthetic efforts in the laboratory.[3][4] Natural products like the antifungal antibiotic pyrrolnitrin, isolated from Pseudomonas, and the potent antibacterial marinopyrroles from marine-derived Streptomyces species, highlight the therapeutic potential inherent in this structural class.[5][6][7] The presence of halogens (F, Cl, Br, I) is crucial, as they modulate the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing potency and conferring target specificity.[2][7][8]

This guide provides a comprehensive overview of halogenated aryl pyrrole compounds for researchers and drug development professionals. It delves into the causal logic behind synthetic strategies, explores the spectrum of biological activities, elucidates structure-activity relationships, and provides detailed experimental protocols to empower further research and development in this promising area.

Part 1: Strategic Synthesis of Halogenated Aryl Pyrroles

The synthesis of halogenated aryl pyrroles requires precise control over regioselectivity—placing the halogen and aryl groups at the desired positions on the pyrrole ring. The choice of strategy is dictated by the target molecule's specific substitution pattern and the availability of starting materials.

The Power of Palladium: Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent one of the most versatile and widely adopted methods for constructing the aryl-pyrrole bond.[1][9] This approach is favored for its functional group tolerance and the relative ease of preparing the necessary precursors.

The core logic involves coupling a halogenated pyrrole with an arylboronic acid (or ester) or, conversely, a pyrrole boronate with a halogenated arene.[9] A key advantage of this retrosynthetic approach is its modularity; by simply changing one of the coupling partners, a diverse library of analogs can be rapidly synthesized for structure-activity relationship (SAR) studies.[9][10]

Causality in Experimental Design: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. For instance, modern biarylphosphine ligands like SPhos have been shown to be superior to older ligands like PPh₃ for preparing arylpyrroles, leading to higher yields and minimizing the formation of undesired side products from aryl halide reduction.[9] The use of a butanol:water co-solvent system is also critical in many cases to maximize yield.[9]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis: Suzuki-Miyaura Coupling Target Target Halogenated Aryl Pyrrole Pyrrole_synthon Pyrrole Synthon (e.g., Boronate Ester) Target->Pyrrole_synthon Disconnect C-C Aryl_synthon Aryl Synthon (e.g., Aryl Halide) Target->Aryl_synthon Disconnect C-C Pyrrole_Bpin Halogenated Pyrrole Pinacolboronate Ester Catalyst Pd(OAc)₂ / SPhos K₃PO₄, BuOH/H₂O Pyrrole_Bpin->Catalyst Aryl_Br Substituted Aryl Bromide Aryl_Br->Catalyst Product Halogenated Aryl Pyrrole Product Catalyst->Product

Caption: Retrosynthesis and forward synthesis workflow for halogenated aryl pyrroles via Suzuki-Miyaura coupling.

Controlling Regiochemistry: Halogenation of the Pyrrole Core

Direct halogenation of the pyrrole ring is a fundamental step in many synthetic routes. Pyrroles are electron-rich and readily react with electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular bromine.[11]

Causality in Experimental Design: Without a directing or blocking group, halogenation typically occurs at the C2 position due to the higher stability of the cationic intermediate.[11] To achieve substitution at other positions, such as C3 or C4, chemists employ clever strategies. One common technique is to install a removable protecting group on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group.[12] This bulky group can sterically hinder the C2 and C5 positions, directing halogenation to the C3 or C4 positions. Subsequent deprotection then reveals the desired halogenated pyrrole.[11]

De Novo Ring Construction and Skeletal Editing

In some cases, particularly for highly substituted or complex pyrroles, building the ring from acyclic precursors (de novo synthesis) is the most effective strategy.[9] While often involving more steps, this approach provides absolute control over substituent placement.

More recently, innovative "skeletal editing" strategies have emerged. For example, the regiospecific ring expansion of 2H-azetines (four-membered rings) into halogenated pyrroles has been developed.[13] This method uses the inherent reactivity of the smaller ring to insert a halogenated carbene, creating a highly substituted five-membered pyrrole ring in a selective manner.[13] Such advanced techniques offer novel pathways to previously inaccessible chemical space.

Part 2: A Survey of Biological Activities and Therapeutic Applications

Halogenated aryl pyrroles exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development across multiple therapeutic areas.

Antifungal and Antibacterial Agents

The field was arguably founded on the potent antifungal activity of pyrrolnitrin , which is produced by several species of bacteria and provides biological control against a wide range of phytopathogenic fungi.[5][6] Its success has inspired the synthesis of countless analogs.[14][15][16] Fused pyrrole systems, such as pyrrolopyrimidines, have also been developed as potent antifungal and antibacterial agents.[17][18]

In the antibacterial realm, halogenated pyrroles are particularly noted for their activity against drug-resistant Gram-positive bacteria.

  • Marinopyrroles , isolated from marine actinomycetes, are highly halogenated and show potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][7]

  • Synthetic analogs of pyrrolomycin C have been designed that exhibit powerful antibacterial activity against vancomycin-resistant Enterococcus faecalis (VRE) and are also effective at inhibiting biofilm formation.[10][19]

Mechanism of Action: The broad-spectrum activity of many of these compounds is attributed to an uncommon mechanism: they act as protonophores, dissipating the proton motive force across the bacterial cell membrane.[7] This disruption of cellular energy production is a powerful and non-specific mode of killing that is less prone to the development of resistance.

Anticancer Properties

A growing body of evidence supports the development of halogenated aryl pyrroles as anticancer agents.[20][21] These compounds have been shown to induce cell death and inhibit proliferation across a wide range of cancer cell lines, including triple-negative breast cancer.[22][23]

Mechanism of Action: The anticancer effects of these compounds are often multifactorial.

  • Cell Cycle Arrest: Some halogenated pyrrolo[3,2-d]pyrimidines cause cell accumulation in the G2/M phase of the cell cycle.[22][23]

  • Induction of Apoptosis: The presence of halogens can alter the mechanism of cell death, shifting it towards programmed cell death, or apoptosis.[22]

  • Kinase Inhibition: Many pyrrole-based scaffolds are designed to act as inhibitors of protein kinases that are crucial for cancer cell survival and proliferation.[20]

A significant challenge in their development has been toxicity. However, medicinal chemistry strategies, such as adding N-alkyl substitutions to the pyrrole ring, have been successfully employed to create prodrugs with comparable activity but significantly decreased toxicity and improved pharmacokinetic profiles.[22][23]

Anti-inflammatory and Antiviral Activity

The pyrrole scaffold is a component of several classic non-steroidal anti-inflammatory drugs (NSAIDs).[24][25] Research has shown that synthetic 4,5-diarylpyrroles with halogen substitutions are active in animal models of inflammation.[26] Structure-activity studies in this area have found that chloro and bromo derivatives are often the most potent.[26] These compounds can modulate the immune response by suppressing the production of pro-inflammatory cytokines like TNF-α while increasing anti-inflammatory cytokines like TGF-β1.[24]

The antiviral potential of halogenated compounds is also an active area of research.[8] Halogenated pyrrole-containing natural products like Distamycin A have been shown to inhibit the replication of DNA viruses.[27] More recent studies have evaluated halogenated compounds derived from natural amino acids for activity against SARS-CoV-2, where they were found to inhibit viral replication and interact with key viral proteins like the spike protein and main protease (Mpro).[28]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For halogenated aryl pyrroles, the type, number, and position of the halogen atoms are critical determinants of potency and selectivity.

Compound ClassSource/TypeKey Structural Features & SAR InsightsPrimary ActivityReferences
Pyrrolnitrin & Analogs Natural/Synthetic- Dichloro substitution on the phenyl ring is important for activity.[6] - Shifting the nitro group can enhance antifungal activity.[6] - Brominated and trifluoromethyl analogs also show strong antimicrobial effects.[6]Antifungal[5][6][14]
Marinopyrroles Marine Natural- Highly chlorinated and/or brominated pyrroles.[7] - The degree and position of halogenation are strongly linked to antimicrobial activity.[7] - Excessive halogenation may increase cytotoxicity.[7]Antibacterial (MRSA)[4][7]
Thiazolyl-Halogenated Pyrroles Synthetic- A tribromo-pyrrole coupled with a thiazole phenol showed potent activity.[3][19] - Active against VRE (MIC ≤0.125 µg/mL).[10][19]Antibacterial (VRE), Anti-biofilm[3][10][19]
Pyrrolo[2,3-d]pyrimidines Synthetic- Bromo or iodo substitution on a 4-benzylamine group is crucial for anti-S.aureus activity.[29] - A hydroxyl group on the 6-aryl unit is also required for activity.[29]Antibacterial (S. aureus)[29]
Pyrrolo[3,2-d]pyrimidines Synthetic- Halogenated analogs show potent antiproliferative activity (EC₅₀ in low µM to nM range).[22][23] - N5-alkylation creates prodrugs with reduced toxicity but comparable activity.[22]Anticancer[22][23]
4,5-Diarylpyrroles Synthetic- 2-halo derivatives are most active in the order of Chloro > Bromo > Iodo.[26] - Activity correlates with the molar refractivity of the C2 substituent and lipophilicity of the C3 substituent.[26]Anti-inflammatory[26]

This table summarizes key findings, but the overarching principle is that halogens contribute to activity through a combination of steric and electronic effects, influencing how the molecule fits into and interacts with its biological target.

Part 4: Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of halogenated aryl pyrrole compounds.

Protocol 1: Synthesis of a 3-Aryl-Pyrrole via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies proven to be effective for this compound class.[9] The causality for reagent choice is explained to ensure reproducibility and understanding.

Objective: To couple a pyrrole pinacolboronate ester with an aryl bromide.

Reagents & Materials:

  • Pyrrole pinacolboronate ester (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq) - A bulky, electron-rich ligand that stabilizes the palladium center and promotes efficient catalytic turnover.

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq) - Base required to activate the boronate ester for transmetalation.

  • 1-Butanol (BuOH) and Deionized Water - Solvent system chosen to balance solubility of organic and inorganic reagents and maximize yield.[9]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Brine for extraction

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrrole pinacolboronate ester (1.0 eq), aryl bromide (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add 1-butanol and water in a 5:1 ratio (e.g., 5 mL BuOH, 1 mL H₂O). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 5-16 hours.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure halogenated aryl pyrrole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining the antibacterial or antifungal potency of a compound.

Objective: To find the lowest concentration of a halogenated aryl pyrrole that visibly inhibits microbial growth.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mg/mL stock)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension adjusted to a 0.5 McFarland standard, then diluted to yield a final inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Vancomycin for MRSA)

  • Negative (growth) control (no compound) and sterility control (no microbes) wells.

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. Add 200 µL to well 1.

  • Compound Dilution: Add a calculated amount of the compound stock solution to well 1 to achieve the highest desired starting concentration (e.g., 4 µL of a 10 mg/mL stock for a starting concentration of 200 µg/mL). Mix thoroughly.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well, and then transfer 100 µL from well 2 to well 3. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the prepared microbial suspension to wells 1 through 11. Well 11 (no compound) is the growth control. Well 12 receives 100 µL of sterile medium instead of inoculum and serves as the sterility/background control.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37 °C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm. The MIC well will be the first clear well in the dilution series.

Caption: High-level workflow for the biological evaluation and development of halogenated aryl pyrrole compounds.

Conclusion and Future Directions

Halogenated aryl pyrroles represent a privileged structural class with a vast and proven potential for the development of new therapeutic agents. Their activities span antifungal, antibacterial, anticancer, and anti-inflammatory applications. The modularity of modern synthetic methods, especially palladium-catalyzed cross-couplings, allows for the systematic exploration of chemical space and the fine-tuning of biological activity through SAR studies.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing compounds that are highly potent against their intended target (e.g., a specific bacterial enzyme or cancer-related kinase) while minimizing off-target effects and host cytotoxicity.

  • Overcoming Resistance: Developing novel analogs that are effective against evolving drug-resistant pathogens.

  • Exploring New Biological Space: Investigating the potential of these compounds against other diseases, such as viral infections and parasitic diseases.[8][30]

  • Green Chemistry Approaches: Developing more environmentally sustainable synthetic routes to these valuable molecules.[2]

The synergy between natural product discovery, innovative synthesis, and rigorous biological evaluation ensures that halogenated aryl pyrroles will remain a fertile ground for drug discovery and development for years to come.

References

  • ResearchGate. Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Available from: [Link]

  • RSC Publishing. (2006, March 31). The regioselective synthesis of aryl pyrroles. Available from: [Link]

  • PubMed. (2009, March 5). Synthesis of pyrrolnitrin and related halogenated phenylpyrroles. Available from: [Link]

  • ACS Publications. (2009, February 5). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Available from: [Link]

  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • PMC. Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available from: [Link]

  • MDPI. (2019, September 3). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Available from: [Link]

  • PubMed. (2024, March 15). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. Available from: [Link]

  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • ACS Publications. (2021, March 30). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available from: [Link]

  • MDPI. (2026, February 11). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs. Available from: [Link]

  • MDPI. (2022, July 22). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Available from: [Link]

  • PMC. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Available from: [Link]

  • Ijaresm. (2024, November 15). Synthesis, Characterization and Biological Activity of Aryl Halogenated. Available from: [Link]

  • PubMed. (2009, September 9). Design, synthesis and fungicidal activity of novel analogues of pyrrolnitrin. Available from: [Link]

  • ACS Publications. (2009, August 14). Design, Synthesis, and Fungicidal Activity of Novel Analogues of Pyrrolnitrin. Available from: [Link]

  • Taylor & Francis Online. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available from: [Link]

  • PMC. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available from: [Link]

  • Guangdong Medical University. THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Available from: [Link]

  • PMC. Regiospecific Skeletal Editing of Azetines toward Halogenated Pyrroles. Available from: [Link]

  • PubMed. (2018, January 22). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Available from: [Link]

  • ACS Publications. A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole. Available from: [Link]

  • PubMed. (1994, April 1). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]

  • MDPI. (2025, March 22). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Available from: [Link]

  • MDPI. (2023, March 6). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Available from: [Link]

  • ResearchGate. (2025, October 15). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available from: [Link]

  • Dartmouth Digital Commons. (2015, June 30). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available from: [Link]

  • PMC. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

  • PubMed. (1984, September). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Available from: [Link]

  • PubMed. Antifungal agents. 9. 3-Aryl-4-[alpha-(1H-imidazol-1-yl)arylmethyl]pyrroles. Available from: [Link]

  • MDPI. (2025, March 22). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. Available from: [Link]

  • ResearchGate. (2023, May 29). (PDF) Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available from: [Link]

  • PMC. Natural Products as Antiviral Agents. Available from: [Link]

  • ResearchGate. (2021, January 4). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

  • University of Saskatchewan Library. (2022, January 4). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

  • MDPI. (2017, March 17). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

Sources

Foundational

Bioactivity of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole in medicinal chemistry

An In-Depth Technical Guide to the Bioactivity of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole in Medicinal Chemistry Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery Heterocyclic compounds for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole in Medicinal Chemistry

Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the five-membered nitrogen-containing pyrrole ring is a structure of paramount importance.[1][2] Nature itself leverages the pyrrole core in essential biomolecules like heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems.[1] This natural precedent has inspired medicinal chemists to explore pyrrole and its derivatives, leading to the development of blockbuster drugs such as atorvastatin (a cholesterol-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent).[3][4] The pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, offering a versatile platform for designing novel therapeutic agents with diverse activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][5][6]

This guide focuses on a specific, synthetically accessible derivative: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole . We will delve into its potential bioactivities, grounded in the established pharmacology of related structures, and provide a detailed methodological framework for researchers to investigate its therapeutic promise. The rationale behind this focus is the compound's intriguing substitution pattern: the dichlorinated phenyl ring, a common feature in kinase inhibitors, combined with a methoxy group, which can modulate metabolic stability and receptor interactions, all appended to the versatile pyrrole core.

Potential Bioactivities and Therapeutic Targets

The structural motifs present in 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole suggest several promising avenues for therapeutic application. The combination of a pyrrole core with an aryl group is known to produce compounds with significant biological effects.[6]

Anticancer Activity

The fight against cancer is a primary area where pyrrole derivatives have shown considerable promise.[3][6] Their mechanisms are often multifaceted, targeting key pathways involved in cell proliferation, survival, and angiogenesis.

  • Receptor Tyrosine Kinase (RTK) Inhibition : Many cancers are driven by aberrant signaling from RTKs.[7] Pyrrole-based structures, such as sunitinib, are known to inhibit these crucial enzymes. The dichlorophenyl moiety, in particular, is a common feature in kinase inhibitors, suggesting that 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole could function as an inhibitor of RTKs like VEGFR-2, which is critical for angiogenesis.[7]

  • Induction of Apoptosis : A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells.[7] Pyrrole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This can involve the modulation of key regulatory proteins like those in the Bcl-2 family or interference with protein-protein interactions, such as the p53-MDM2 complex.[8]

  • MAPK/ERK Pathway Inhibition : The MAPK/ERK signaling cascade is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Ulixertinib, a pyrrole-based inhibitor of ERK1/2, exemplifies the potential of this scaffold to target this pathway.[9]

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases, including arthritis, neurodegenerative disorders, and even cancer.[10] Pyrrole derivatives have demonstrated potent anti-inflammatory properties.[5]

  • Cyclooxygenase (COX) Inhibition : Non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac feature a pyrrole core and function by inhibiting COX enzymes, which are responsible for producing inflammatory prostaglandins.[1][3] It is plausible that 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole could exhibit similar COX-inhibitory activity.[10]

  • Modulation of Inflammatory Signaling Pathways : The anti-inflammatory effects of pyrrole derivatives can also stem from their ability to suppress key signaling pathways. For instance, some derivatives inhibit the activation of NF-κB and AP-1, transcription factors that control the expression of pro-inflammatory genes like iNOS and TNF-α.[11] This often involves targeting upstream kinases such as Src, Syk, or TAK1.[11]

Neuroprotective Potential

Oxidative stress and neuroinflammation are deeply implicated in the pathogenesis of neurodegenerative conditions like Parkinson's disease.[10] The antioxidant and anti-inflammatory properties of pyrrole derivatives make them attractive candidates for neuroprotection. Studies have shown that certain 1,5-diaryl pyrroles can protect neuronal cells from toxin-induced cell death (e.g., from 6-hydroxydopamine) by reducing reactive oxygen species (ROS), inhibiting lipid peroxidation, and suppressing the COX-2/PGE2 pathway.[10]

A Methodological Guide to Investigating Bioactivity

To rigorously assess the therapeutic potential of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, a structured, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating systems, providing a clear path from broad screening to specific mechanism-of-action studies.

Part 1: Foundational Screening for Cytotoxicity and Cell Viability

The initial step for any compound with potential anticancer activity is to determine its effect on cell viability and proliferation. These assays establish the concentration range over which the compound is active and provide the crucial IC50 (half-maximal inhibitory concentration) value.[12]

The MTT assay is a robust, widely used method for assessing cell viability based on mitochondrial activity.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • Compound Treatment: Prepare a serial dilution of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed Cells in 96-well Plate exp1 Treat Cells with Compound prep1->exp1 prep2 Prepare Serial Dilution of Compound prep2->exp1 exp2 Incubate (e.g., 48h) exp1->exp2 exp3 Add Viability Reagent (e.g., MTT) exp2->exp3 exp4 Incubate & Solubilize exp3->exp4 an1 Read Absorbance/Luminescence exp4->an1 an2 Normalize Data to Controls an1->an2 an3 Plot Dose-Response Curve an2->an3 an4 Calculate IC50 Value an3->an4

Caption: General workflow for in vitro cytotoxicity screening.

Quantitative data should be organized for clear comparison across multiple cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaValue
A375Malignant MelanomaValue
A549Lung CarcinomaValue
HCT116Colon CarcinomaValue
PC-3Prostate AdenocarcinomaValue
NIH/3T3Normal FibroblastValue

Note: Including a non-cancerous cell line (e.g., NIH/3T3) is crucial for assessing selectivity.

Part 2: Identifying Molecular Targets with Enzyme Inhibition Assays

Once bioactivity is confirmed, the next logical step is to identify the specific molecular target. Given the structure of the compound, kinases and cyclooxygenases are high-priority targets. A general biochemical assay can be adapted for various enzymes.[14][15]

This protocol provides a framework for determining the in vitro inhibitory activity of a compound against a purified enzyme.[14]

Methodology:

  • Materials & Reagents:

    • Purified enzyme of interest (e.g., VEGFR-2, COX-2).

    • Specific enzyme substrate and any required cofactors (e.g., ATP for kinases).

    • 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (inhibitor).

    • Optimized assay buffer.

    • 96- or 384-well microplates.

    • Microplate reader capable of detecting absorbance, fluorescence, or luminescence, depending on the assay format.

  • Step-by-Step Procedure:

    • Solution Preparation: Dissolve the enzyme, substrate, and inhibitor in the assay buffer. Prepare a serial dilution of the inhibitor.

    • Enzyme/Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well. Add the different concentrations of the inhibitor. Include a "no inhibitor" control. Allow the mixture to pre-incubate for 15-30 minutes at the enzyme's optimal temperature.[14]

    • Reaction Initiation: Start the reaction by adding the substrate to all wells simultaneously.

    • Kinetic Measurement: Monitor the reaction progress over time by measuring the signal (e.g., product formation) at regular intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive, noncompetitive), the assay should be repeated with varying substrate concentrations.[16][17]

G cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S Substrate (S) ES->E P Product (P) ES->P P->E + E I Inhibitor (I) EI->E

Caption: Competitive inhibitor binding to the enzyme's active site.

Part 3: Characterizing Interactions with Receptor Binding Assays

If the compound is hypothesized to act on a cell-surface receptor (e.g., a GPCR), a receptor binding assay is necessary to quantify its affinity.[18] Competitive binding assays are a common format for screening.[19][20]

This protocol measures the ability of the test compound to displace a known, radiolabeled ligand from its receptor.

Methodology:

  • Materials & Reagents:

    • A source of the receptor (e.g., cell membranes from transfected cells).[21]

    • A radiolabeled ligand with known high affinity for the receptor.

    • 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (unlabeled competitor).

    • Filtration apparatus (e.g., cell harvester) and filter mats.

    • Scintillation counter.

  • Step-by-Step Procedure:

    • Incubation: In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through filter mats. The receptors and bound ligand are trapped on the filter.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioactivity against the concentration of the unlabeled competitor.

    • Fit the data to determine the IC50, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.

G cluster_binding Binding Equilibrium Receptor Receptor BoundComplex Bound Labeled Complex (*L-R) (Signal Measured) Receptor->BoundComplex LabeledLigand Labeled Ligand (*L) LabeledLigand->BoundComplex UnlabeledCompound Test Compound (I) UnlabeledCompound->Receptor Competes for Binding Site BoundComplex->LabeledLigand Displacement

Caption: Unlabeled compound competes with a labeled ligand.

Elucidating the Cellular Mechanism of Action (MoA)

Synthesizing the data from cytotoxicity, enzyme, and binding assays allows for the formulation of a hypothesis about the compound's mechanism of action (MoA).[22] For an anticancer agent, this involves understanding how target engagement translates into cell death.

Investigating Downstream Signaling Pathways

If 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is found to inhibit a specific kinase (e.g., an RTK), the next step is to confirm that this inhibition affects the downstream signaling pathway within the cell.

  • Western Blotting: This technique is the gold standard for examining changes in protein expression and phosphorylation status. For example, if the compound inhibits an RTK in the MAPK pathway, one would expect to see a dose-dependent decrease in the phosphorylation of downstream proteins like MEK and ERK.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.

G Compound 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Promotes Pathway MAPK Signaling Cascade (e.g., Ras, Raf, MEK, ERK) RTK->Pathway Activates RTK->Apoptosis Suppresses Transcription Transcription Factor Activation (e.g., c-Myc, AP-1) Pathway->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: A potential anticancer mechanism of action.

Conclusion and Future Directions

The 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural features align with those of known bioactive molecules, particularly in the realms of oncology and inflammation. The true potential of this compound, however, can only be unlocked through the rigorous and systematic application of the biochemical and cell-based assays outlined in this guide.

Future work should focus on a comprehensive screening against a panel of cancer cell lines to identify sensitive subtypes, followed by detailed enzymatic and cellular assays to pinpoint the primary molecular target(s). Elucidating the full mechanism of action will be critical. Should a potent and selective activity be discovered, subsequent efforts would involve structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties, ultimately paving the way for preclinical in vivo evaluation.

References

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio.
  • Enzymatic Assay of Trypsin Inhibition | Protocols.io.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
  • Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience.
  • Cytotoxicity assays - Sigma-Aldrich.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH.
  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol.
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing.
  • Cytotoxicity and cell viability | Drug discovery | Miltenyi Biotec | Ireland.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
  • Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC.
  • Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - MDPI.
  • Bioactive pyrrole-based compounds with target selectivity - PMC.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC.
  • A Guide to Simple and Informative Binding Assays | Molecular Biology of the Cell.
  • Binding Assays | BMG LABTECH.
  • Receptor-Ligand Binding Assays - Revvity.
  • Receptor Binding Assay - Creative Bioarray.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC.
  • ENZYME INHIBITION.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - SID.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech.
  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKUhFaa7urjGjvMuq12aM2xblOQNPMw5oIMNQ86MLldnsVwF4LE0mNlo4cCXs3OJBycbesPbpRCkL16pYcU55YbU_aKjeupDeACy1Z918wUrCwS1sIExmCuKJBfnjPxbilLLApyoY=
  • a review article on biological importance of pyrrole - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
  • Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives | Request PDF - ResearchGate.
  • Bioactive pyrrole-based compounds with target selectivity | Request PDF - ResearchGate.
  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed.
  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl) - ChemRxiv.
  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC.
  • Mechanism-of-Action-Based Development of New Cyclophosphamides - MDPI.

Sources

Exploratory

An In-Depth Technical Guide to the Physical Characterization of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is a substituted phenylpyrrole, a class of heterocyclic compounds of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is a substituted phenylpyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern of a dichlorinated and methoxylated phenyl ring attached to a pyrrole nucleus suggests a unique electronic and steric profile that could influence its biological targets and physicochemical properties.

A thorough understanding of the physical characteristics of a novel compound like 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is a critical first step in the drug discovery and development process.[3][4] These properties, including melting point, solubility, and solid-state form, dictate how the compound can be handled, formulated, and administered, and can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the essential physical characterization of this compound, with a primary focus on the experimental determination of its melting point.

Predicted Physical Characteristics

Physical Characteristic Predicted Value/Observation Justification
Melting Point Likely a solid at room temperature with a relatively high melting point.The presence of a rigid aromatic system with multiple polar substituents (dichloro and methoxy groups) can lead to strong intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, favoring a crystalline solid state.[5][6] The asymmetry of the substitution pattern might slightly lower the melting point compared to a more symmetrical isomer.[5][6]
Appearance White to off-white crystalline solid.Many purified substituted phenylpyrroles are reported as white or slightly colored solids.[7][8]
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.The relatively nonpolar pyrrole and dichlorophenyl groups suggest solubility in organic solvents. The polar methoxy and chloro groups might impart some polarity, but the overall molecule is expected to be hydrophobic.
Molecular Weight 258.11 g/mol Calculated based on the chemical formula C11H9Cl2NO.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[9][10][11][12] For a pure compound, this transition occurs over a narrow range, typically 0.5-1°C.[9] A broad melting range often indicates the presence of impurities.[12] The following is a detailed protocol for the accurate determination of the melting point of a solid organic compound like 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Obtain a small, dry sample of the compound. B Grind the sample into a fine powder. A->B C Pack the powder into a capillary tube to a height of 2-3 mm. B->C D Place the capillary tube in a melting point apparatus. C->D E Heat rapidly to ~15-20°C below the expected melting point. D->E F Reduce the heating rate to 1-2°C per minute. E->F G Record the temperature at which the first liquid appears (T1). F->G H Record the temperature at which the last solid disappears (T2). G->H I The melting range is T1 - T2. H->I J A narrow range (<2°C) indicates high purity. I->J

Figure 1. A schematic workflow for the experimental determination of the melting point of a solid organic compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula or a mortar and pestle, carefully grind the crystals into a fine powder.[9] This ensures uniform heating in the capillary tube.

    • Take a capillary tube sealed at one end and press the open end into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

  • Melting Point Measurement (using a Mel-Temp apparatus or similar):

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[9]

    • If the approximate melting point is unknown, a preliminary, rapid determination should be performed by heating the sample quickly to get a rough estimate.[9]

    • For an accurate measurement, begin heating at a rate that will bring the temperature to about 15-20°C below the expected or preliminary melting point.

    • Decrease the heating rate to 1-2°C per minute as you approach the melting point.[10] This slow rate is crucial for an accurate determination.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Continue to heat slowly and record the temperature at which the last crystal melts. This is the end of the melting range.

  • Data Interpretation:

    • The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

    • A pure compound will have a sharp melting range (typically ≤ 2°C).[9] A broad melting range suggests the presence of impurities.

Other Key Physical Characterization Techniques

A comprehensive understanding of a novel compound requires more than just its melting point. The following techniques are essential for a thorough physical characterization.

Workflow for Comprehensive Physical Characterization

cluster_solid Solid-State Characterization cluster_solution Solution-State Characterization cluster_spectro Spectroscopic Characterization A X-Ray Powder Diffraction (XRPD) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) B->C D Solubility Assessment E LogP/LogD Determination D->E F pKa Determination E->F G Nuclear Magnetic Resonance (NMR) H Infrared (IR) Spectroscopy G->H I Mass Spectrometry (MS) H->I

Figure 2. A workflow illustrating key techniques for the comprehensive physical characterization of a novel compound.

  • X-Ray Powder Diffraction (XRPD): This technique provides information about the crystalline nature of the solid. A crystalline solid will produce a distinct diffraction pattern, while an amorphous solid will show a broad halo. XRPD is also crucial for identifying different polymorphic forms of a compound.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, heat of fusion, and to detect phase transitions and polymorphism.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of a compound and to determine the presence of solvates or hydrates.[4]

  • Solubility Studies: The solubility of the compound should be determined in a range of pharmaceutically relevant solvents and buffers (e.g., water, phosphate-buffered saline, simulated gastric and intestinal fluids).[3] This is critical for predicting its oral bioavailability and for developing suitable formulations.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. This property is a key determinant of a drug's ability to cross cell membranes and is often correlated with its pharmacokinetic and pharmacodynamic properties.

  • pKa Determination: The pKa is the pH at which a compound is 50% ionized. For compounds with ionizable groups, the pKa influences solubility, absorption, and distribution. While the pyrrole nitrogen is generally not very basic, the overall electronic nature of the molecule could influence its acidity/basicity.

Conclusion

While the precise melting point of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole remains to be experimentally determined, this guide provides a robust framework for its characterization. By following the detailed protocols for melting point determination and employing a suite of other physical characterization techniques, researchers can obtain the critical data necessary to advance the study of this and other novel compounds in the drug discovery and development pipeline. The principles and methodologies outlined herein are fundamental to ensuring the quality, reproducibility, and ultimate success of preclinical and clinical research.

References

  • Melting point determin
  • Determination of the melting point. (n.d.). University of Technology, Iraq.
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • To determine the melting point of an organic compound. (2019, November 13). BYJU'S.
  • Melting point determin
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2025, December 10). MDPI.
  • Best Practices for the Handling and Characterization of Novel Chemical Compounds. (2025). Benchchem.
  • 1-Phenylpyrrole. (n.d.). PubChem.
  • Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbon
  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma.
  • Chromatographic Approaches for Physicochemical Characterization of Compounds. (2021). Open Access eBooks.
  • Physical Characterization & Pharmaceutical Sciences. (n.d.).
  • How do Physical and Chemical Characteriz
  • Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbon
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024, July 2). PMC.
  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)
  • Synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones. (2025, December 5).
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[12]-thiazepin-3(2H). (n.d.). NIH.

  • Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. (2025, August 10).
  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). (n.d.). ChemRxiv.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps.
  • 3.3 Melting points and Boiling Points. (n.d.).
  • Thermochemical factors affecting the dehalogenation of arom
  • The Influence of the Structure of Organochlorine Compounds on Their Decomposition Process in a Dielectric Barrier Discharge. (2024, September 11). MDPI.

Sources

Foundational

Pharmacophore Analysis of Dichloro-Methoxyphenyl Pyrrole Scaffolds

This guide provides a technical deconstruction of the Dichloro-Methoxyphenyl Pyrrole scaffold, a privileged structure in medicinal chemistry known for its dual utility in antifungal agrochemicals (e.g., phenylpyrroles li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deconstruction of the Dichloro-Methoxyphenyl Pyrrole scaffold, a privileged structure in medicinal chemistry known for its dual utility in antifungal agrochemicals (e.g., phenylpyrroles like fludioxonil) and emerging human kinase inhibitors (e.g., VEGFR/SHP2 targets).

Executive Summary: The Privileged Nature of the Scaffold

The dichloro-methoxyphenyl pyrrole scaffold represents a masterclass in fragment-based drug design. It combines the electron-rich, hydrogen-bond-donating capability of the pyrrole core with two distinct pharmacophoric "wings":

  • The Dichloro-Moiety: Provides metabolic stability (blocking oxidation sites) and engages in high-value halogen bonding (sigma-hole interactions).

  • The Methoxyphenyl Group: Offers a rigid lipophilic spacer with a directional hydrogen-bond acceptor (the methoxy oxygen), critical for orienting the molecule within the ATP-binding cleft of kinases or the histidine kinase domain of fungal osmosensors.

This guide details the structural causality behind this scaffold's potency and provides a self-validating workflow for modeling its pharmacophore.

Mechanistic Pharmacophore Deconstruction

To design effective analogs, one must understand why this specific substitution pattern works. We analyze the scaffold based on three interaction vectors.

Vector A: The Pyrrole Core (The Anchor)
  • Role: Acts as the central hinge.

  • Interaction: The pyrrolic NH serves as a canonical Hydrogen Bond Donor (HBD) . In kinase inhibitors, this often interacts with the gatekeeper residue or the hinge region backbone (e.g., Glu/Leu residues).

  • Electronic Modulation: The electron density of the ring is modulated by the aryl substituents. The dichloro-phenyl group (electron-withdrawing) increases the acidity of the pyrrole NH, strengthening the H-bond donation potential.

Vector B: The Dichloro-Phenyl Wing (Hydrophobic/Halogen Clamp)
  • Role: Lipophilic pocket filling and specific anchoring.

  • Causality:

    • Lipophilicity: The two chlorine atoms significantly increase logP, driving the molecule into deep hydrophobic pockets (e.g., the back pocket of VEGFR2).

    • Halogen Bonding: Unlike fluorine, chlorine has a polarizable electron cloud with a positive electrostatic potential cap (sigma-hole) along the C-Cl bond axis. This allows it to form orthogonal interactions with backbone carbonyl oxygens, a feature often missed in standard docking but critical for high-affinity binding [1].

Vector C: The Methoxyphenyl Wing (The Directional Probe)
  • Role: Shape complementarity and H-bond acceptance.

  • Interaction: The methoxy group (-OCH3) acts as a Hydrogen Bond Acceptor (HBA) .

  • Steric Constraint: The methyl group forces the phenyl ring out of planarity relative to the pyrrole, creating a "twisted" conformation that often matches the induced fit of the target protein active site.

Quantitative SAR Data Summary

The following table summarizes Structure-Activity Relationship (SAR) trends derived from antifungal and kinase inhibition studies involving this scaffold [2, 3].

Structural ModificationPharmacophore ImpactBiological Consequence
Pyrrole NH

N-Methyl
Loss of HBD feature>100-fold loss in activity (Critical Hinge Interaction lost)
3,4-Dichloro

3,4-Difluoro
Reduced lipophilicity; Loss of sigma-holeModerate loss (F forms weaker halogen bonds than Cl)
Methoxy (-OCH3)

Hydroxyl (-OH)
HBA retained; HBD added; increased polarityVariable. Often reduces membrane permeability (permeability-limited potency)
Methoxy (-OCH3)

Ethoxy (-OEt)
Increased steric bulkActivity maintained or lost depending on pocket depth (Steric clash risk)
2,3-Dichloro substitution Steric crowding near pyrrole linkageReduced potency due to forced non-optimal conformation

Protocol: Generating the 3D Pharmacophore Model

This section outlines a self-validating workflow to generate a robust pharmacophore model for this scaffold using Ligand-Based (LB) and Structure-Based (SB) approaches.

Workflow Logic

We utilize a "Consensus Voting" strategy. A feature is only accepted if it appears in the crystal structure interaction map (SB) and is conserved across high-potency analogs (LB).

Step-by-Step Methodology
  • Dataset Curation:

    • Select a training set of 15-20 analogs with high structural diversity but a conserved pyrrole core.

    • Include "Decoys" (inactive analogs, e.g., N-methylated pyrroles) to validate selectivity.

  • Conformational Expansion:

    • Generate low-energy conformers (max 10 kcal/mol from global minimum) using a force field suitable for halogens (e.g., MMFF94s).

    • Critical Step: Ensure the methoxy group rotation is sampled to identify the bioactive torsion angle.

  • Alignment & Feature Extraction:

    • Align molecules using the pyrrole ring as the substructure anchor.

    • Map features: HBD (Pyrrole NH), Hydrophobic (Dichloro ring), HBA (Methoxy O), Exclusion Volumes (regions where steric bulk reduces activity).

  • Validation (ROC Analysis):

    • Screen the model against a database of 1000 random drug-like molecules seeded with 50 known actives.

    • Calculate the Enrichment Factor (EF) .[1][2] A valid model must have an EF(1%) > 10.

Visualization of the Workflow

The following diagram illustrates the logical flow of the pharmacophore generation process.

PharmacophoreWorkflow Start Input: Dichloro-Methoxyphenyl Pyrrole Analogs ConfGen Conformational Expansion (MMFF94s) Start->ConfGen Energy < 10kcal/mol Align Substructure Alignment (Anchor: Pyrrole Core) ConfGen->Align FeatureMap Feature Extraction (HBD, HBA, Hal-Bond) Align->FeatureMap Validation ROC Analysis & Enrichment Calc FeatureMap->Validation Decoy Decoy Dataset (Inactives) Decoy->Validation Challenge FinalModel Validated 3D Pharmacophore Validation->FinalModel EF(1%) > 10

Figure 1: Step-by-step workflow for generating a validated pharmacophore model for pyrrole scaffolds.

Biological Context & Interaction Pathways

Understanding the biological signaling pathway is crucial for positioning the inhibitor. In fungal pathogens (e.g., Botrytis cinerea), these scaffolds often target the High Osmolarity Glycerol (HOG) pathway, specifically the Group III Histidine Kinase (e.g., Os-1). In human oncology, they target receptor tyrosine kinases (RTKs).

The Interaction Map

The diagram below visualizes the specific molecular interactions of the scaffold within a theoretical kinase binding pocket (e.g., VEGFR2 or Fungal HK).

InteractionMap Pyrrole Pyrrole Core Hinge Hinge Region (Glu/Leu Backbone) Pyrrole->Hinge H-Bond (Donor) Cl_Group 3,4-Dichloro Moiety HydroPocket Hydrophobic Pocket (Val/Ile/Phe) Cl_Group->HydroPocket Hydrophobic Contact BackboneCO Backbone C=O (Gatekeeper) Cl_Group->BackboneCO Halogen Bond (Sigma Hole) OMe_Group Methoxy Group OMe_Group->HydroPocket Shape Match Solvent Solvent Front (Water Network) OMe_Group->Solvent H-Bond (Acceptor)

Figure 2: Interaction map showing the critical binding vectors of the dichloro-methoxyphenyl pyrrole scaffold.

Synthesis & Experimental Validation

To validate the pharmacophore experimentally, one must synthesize the scaffold. The Paal-Knorr synthesis is the industry standard for this scaffold, offering high regioselectivity.

Validated Synthetic Route
  • Reactants: 1,4-dicarbonyl compound (e.g., phenacyl chloride derivative) + Primary Amine (or Ammonia for N-H pyrrole).

  • Cyclization: Acid-catalyzed cyclization (p-TsOH, toluene, reflux).

  • Halogenation: Post-synthetic chlorination using NCS (N-chlorosuccinimide) if the dichloro motif wasn't present in the precursor [4].

Self-Validating Biological Assay
  • Assay: Kinase inhibition (e.g., ADP-Glo) or Fungal Growth Inhibition (Microdilution).

  • Control: Use Fludioxonil as a positive control for antifungal assays and Sunitinib (pyrrole-containing) for kinase assays.

  • Success Metric: An IC50 < 1 µM validates the pharmacophore hypothesis.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry.

  • Wang, M. Z., et al. (2011).[3] Design, synthesis and antifungal activities of novel pyrrole alkaloid analogs. European Journal of Medicinal Chemistry.

  • Raimondi, M. V., et al. (2006). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. European Journal of Medicinal Chemistry.

  • Li, X., et al. (2022).[4] New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization. Molecules.

  • Baptista, S. J., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS ONE.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery The pyrrole ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in medicinal chemistry.[3] Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][4][5] The specific substitution pattern on the pyrrole ring and its N-aryl substituent can significantly modulate its pharmacological profile, making the development of robust and versatile synthetic routes to novel pyrrole derivatives a key objective for researchers in drug discovery.[3][6]

This application note provides a comprehensive guide to the synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole , a compound of interest for further functionalization and biological screening. The protocol is based on the well-established Clauson-Kaas reaction, a reliable method for the synthesis of N-substituted pyrroles.[1][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss key experimental considerations to ensure a successful and reproducible synthesis.

Reaction Overview: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a powerful method for preparing N-substituted pyrroles from a primary amine and 2,5-dimethoxytetrahydrofuran.[1][7][8] The reaction typically proceeds under acidic conditions, where 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to form succinaldehyde, which then condenses with the primary amine to yield the corresponding pyrrole.[7]

Reaction Scheme:

Mechanistic Insights

The mechanism of the Clauson-Kaas reaction involves several key steps:

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, 2,5-dihydroxytetrahydrofuran, which exists in equilibrium with succinaldehyde.[9]

  • Amine Condensation: The primary amine, in this case, 2,4-dichloro-5-methoxyaniline, undergoes a double condensation reaction with the two carbonyl groups of succinaldehyde.

  • Cyclization and Dehydration: The resulting intermediate rapidly cyclizes and undergoes dehydration to form the aromatic pyrrole ring.[10]

The following diagram illustrates the proposed reaction mechanism:

Clauson_Kaas_Mechanism cluster_hydrolysis Step 1: Hydrolysis of 2,5-Dimethoxytetrahydrofuran cluster_condensation Step 2 & 3: Condensation, Cyclization, and Dehydration 2,5-DMTHF 2,5-Dimethoxytetrahydrofuran Succinaldehyde Succinaldehyde 2,5-DMTHF->Succinaldehyde H+, H2O Amine 2,4-dichloro-5-methoxyaniline Intermediate Cyclic Intermediate Amine->Intermediate + Succinaldehyde Pyrrole 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Intermediate->Pyrrole - 2H2O

Caption: Proposed mechanism of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
2,4-Dichloro-5-methoxyaniline98446-49-2192.041.0 g (5.21 mmol)Starting material.
2,5-Dimethoxytetrahydrofuran696-59-3132.160.76 mL (5.73 mmol)1.1 equivalents.
Glacial Acetic Acid64-19-760.0520 mLSolvent and catalyst.
Dichloromethane (DCM)75-09-284.9350 mLFor extraction.
Saturated Sodium Bicarbonate SolutionN/AN/A30 mLFor neutralization.
BrineN/AN/A20 mLFor washing.
Anhydrous Sodium Sulfate7757-82-6142.04~5 gFor drying.
Silica GelN/AN/AAs neededFor column chromatography.
Hexane110-54-386.18As neededEluent for chromatography.
Ethyl Acetate141-78-688.11As neededEluent for chromatography.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-5-methoxyaniline (1.0 g, 5.21 mmol).

  • Addition of Reagents: Add glacial acetic acid (20 mL) to the flask and stir until the aniline is completely dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (0.76 mL, 5.73 mmol, 1.1 equivalents).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers.

  • Workup - Neutralization and Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate solution (30 mL) to neutralize any remaining acetic acid. Be cautious of potential gas evolution.

    • Wash the organic layer with brine (20 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole as a solid.

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - 2,4-dichloro-5-methoxyaniline - Glacial Acetic Acid - 2,5-dimethoxytetrahydrofuran start->setup reflux Reflux (118 °C, 2-4 h) Monitor by TLC setup->reflux workup Workup: - Cool to RT - Add H2O - Extract with DCM reflux->workup neutralize Neutralize & Wash: - Sat. NaHCO3 - Brine workup->neutralize dry Dry & Concentrate: - Anhydrous Na2SO4 - Rotary Evaporation neutralize->dry purify Purification: Flash Column Chromatography dry->purify product 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole purify->product

Caption: A streamlined workflow for the synthesis of the target compound.

Expert Insights and Trustworthiness

Causality Behind Experimental Choices
  • Choice of Solvent and Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst for the hydrolysis of 2,5-dimethoxytetrahydrofuran.[7] Its high boiling point is also suitable for conducting the reaction at reflux. While other acid catalysts and solvents can be used, acetic acid provides a classic and effective medium for this transformation.[1][7]

  • Stoichiometry: A slight excess of 2,5-dimethoxytetrahydrofuran (1.1 equivalents) is used to ensure complete consumption of the limiting reagent, 2,4-dichloro-5-methoxyaniline.

  • Microwave-Assisted Synthesis: For researchers looking to accelerate the reaction, microwave-assisted synthesis is a viable alternative.[11] Microwave heating can often reduce reaction times significantly and may lead to improved yields.[11]

  • Greener Alternatives: Recent research has focused on developing more environmentally friendly protocols for the Clauson-Kaas reaction.[1] This includes the use of water as a solvent and various solid acid catalysts, which can simplify the workup and reduce waste.[1][8]

Self-Validating System: Ensuring Success
  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and to avoid the formation of byproducts due to prolonged heating. The disappearance of the starting aniline spot is a key indicator.

  • Characterization of the Final Product: The identity and purity of the synthesized 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Expected Yield: While the yield can vary depending on the specific reaction conditions and purification efficiency, yields for Clauson-Kaas reactions are generally reported to be in the good to excellent range.[1][7]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[12][13]

  • Reagent Handling:

    • 2,4-Dichloro-5-methoxyaniline: This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[14][15] Avoid inhalation of dust.

    • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor. Keep away from heat and open flames.

    • Dichloromethane: A volatile solvent that is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole via the Clauson-Kaas reaction. By understanding the underlying mechanism and adhering to the experimental guidelines and safety precautions outlined, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of the Clauson-Kaas synthesis also offers opportunities for further optimization and adaptation to greener methodologies, aligning with the evolving landscape of sustainable chemical synthesis.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

  • Clauson‐Kaas pyrrole synthesis. ResearchGate. [Link]

  • MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-METHOXYANILINE. Cleanchem Laboratories. [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Medium. [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA. [Link]

  • Pyrrole - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • WO 2019/186429 A1.
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]

  • 2,4-Dichloro-5-methoxyaniline | C7H7Cl2NO | CID 1476636. PubChem. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

Sources

Application

Application Note: Optimized Paal-Knorr Synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Executive Summary This application note details the robust synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole , a specialized heterocyclic building block relevant to medicinal chemistry and agrochemical scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole , a specialized heterocyclic building block relevant to medicinal chemistry and agrochemical scaffolds.

While the classical Paal-Knorr reaction utilizes 1,4-dicarbonyls, this protocol employs the Clauson-Kaas modification using 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent. This approach is critical for this specific target because the starting material, 2,4-dichloro-5-methoxyaniline, is electronically deactivated and sterically encumbered by ortho-chloro substitution. The standard use of free succinaldehyde often leads to polymerization before condensation can occur with such poor nucleophiles.[1]

Key Advantages of this Protocol:

  • Regiospecific: Eliminates polymerization side-reactions common with free aldehydes.

  • Scalable: Suitable for gram-to-multigram scale synthesis.

  • Self-Validating: Includes specific TLC and NMR checkpoints to ensure intermediate conversion.

Retrosynthetic Analysis & Strategy

The synthesis disconnects the C-N bonds of the pyrrole ring. The latent 1,4-dicarbonyl species (succinaldehyde) is generated in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions, which then condenses with the primary amine.

Retrosynthesis Target Target: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Aniline 2,4-dichloro-5-methoxyaniline (Deactivated Nucleophile) Target->Aniline Paal-Knorr Disconnection Furan 2,5-dimethoxytetrahydrofuran (Masked 1,4-Dicarbonyl) Target->Furan

Figure 1: Retrosynthetic disconnection showing the convergence of the aniline and the masked aldehyde.

Materials & Stoichiometry

Reagent Table

ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (10 mmol Scale)Role
2,4-dichloro-5-methoxyaniline 192.041.01.92 gLimiting Reagent
2,5-Dimethoxytetrahydrofuran 132.161.11.45 g (1.42 mL)Electrophile Precursor
Glacial Acetic Acid 60.05Solvent15 - 20 mLSolvent & Catalyst
Sodium Acetate (Optional) 82.030.50.41 gBuffer (if pH control needed)

Equipment Required:

  • 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl₂ or N₂ line).[1]

  • Oil bath or heating mantle.[1]

  • Rotary evaporator.[1]

Detailed Experimental Protocol

Phase 1: Activation and Condensation

Rationale: The aniline is a poor nucleophile due to the electron-withdrawing chlorine atoms. Glacial acetic acid serves a dual purpose: it hydrolyzes the acetal to release the reactive aldehyde and protonates the carbonyls to facilitate attack by the weak amine.

  • Setup: In a 50 mL RBF, dissolve 2,4-dichloro-5-methoxyaniline (1.92 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.42 mL, 11 mmol) in one portion.

    • Note: The solution may darken slightly; this is normal.[1]

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Reaction Monitoring (Critical Step): Maintain reflux for 2–4 hours .

    • TLC Check: Take an aliquot after 2 hours.

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2).[1]

    • Visualization: UV (254 nm) and Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Pyrroles turn distinct pink/red/purple with Ehrlich’s stain.[1] The starting aniline will likely fluoresce blue/purple under UV but will not stain red.[1]

Phase 2: Work-up and Purification[5]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quench: Pour the reaction mixture into Ice-Cold Water (100 mL).

    • Observation: The product usually precipitates as a solid or forms a heavy oil due to its lipophilicity.[1]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organic layers with:

    • Saturated NaHCO₃ (2 x 50 mL) to remove acetic acid (Caution: Gas evolution).

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If the crude is dark/tarry, purify via Flash Column Chromatography.[1]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 100% Hexanes

      
       95:5 Hexanes:EtOAc.[1] (Pyrroles are non-polar; the product will elute early).
      

Reaction Mechanism & Pathway[6][7][8]

The transformation proceeds via the acid-catalyzed hydrolysis of the furan to succinaldehyde, followed by sequential amine condensation and dehydration.

Mechanism Step1 Hydrolysis: 2,5-dimethoxytetrahydrofuran + H+ -> Succinaldehyde (in situ) Step2 Nucleophilic Attack: Aniline attacks Carbonyl 1 -> Hemiaminal Intermediate Step1->Step2 Activation Step3 Cyclization: Nitrogen attacks Carbonyl 2 -> Dihydroxy-pyrrolidine Step2->Step3 Ring Closure Step4 Aromatization: - 2 H2O (Dehydration) -> 1-Aryl-1H-Pyrrole Step3->Step4  Driving Force:  Aromaticity

Figure 2: Mechanistic pathway of the Clauson-Kaas modification.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

1. H-NMR (CDCl₃, 400 MHz) Expectations:

  • Pyrrole Ring: Two triplets (or broad singlets) integrating to 2H each.[1]

    • 
       ~6.3 ppm (C3-H, C4-H)
      
    • 
       ~6.7–7.0 ppm (C2-H, C5-H)
      
  • Aromatic Ring (Aniline moiety):

    • Due to the 2,4-dichloro-5-methoxy substitution pattern, protons at positions 3 and 6 are para to each other.

    • 
       ~7.0–7.5 ppm (Two distinct singlets, 1H each).[1]
      
  • Methoxy Group:

    • 
       ~3.9 ppm (Singlet, 3H).[1]
      

2. Mass Spectrometry (LC-MS):

  • Formula: C₁₁H₉Cl₂NO[1]

  • Expected Mass: [M+H]⁺ = 242.01 / 244.01 (Characteristic Cl₂ isotope pattern 9:6:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Aniline is too deactivated.Increase temperature (use Toluene/pTSA reflux with Dean-Stark trap) or use Microwave irradiation (150°C, 20 min).
Black Tar Formation Polymerization of succinaldehyde.[1]Ensure inert atmosphere (N₂).[1] Add the furan slowly to the hot acid solution to ensure immediate reaction with amine.[1]
Low Yield Product lost during workup.Pyrroles can be acid-sensitive.[4][5][6] Ensure the NaHCO₃ wash is thorough to remove all acid traces before concentration.[1]

References

  • Original Paal-Knorr Method: Paal, C. (1885).[1][7] "Ueber die Derivate des Acetophenonacetessigesters und deren Condensation mit Aminen." Berichte der deutschen chemischen Gesellschaft, 18(1), 367-371.[1] Link

  • Clauson-Kaas Modification (Standard): Clauson-Kaas, N., & Tyle, Z. (1952).[8] "Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chemica Scandinavica, 6, 667-670.[1][8] Link

  • Modern Review & Green Approaches: Puthani, L., et al. (2023).[1] "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 19, 911–943.[1] Link

  • Microwave Assisted Protocol: Mineto, et al. (2005).[1] "Microwave-assisted Clauson-Kaas synthesis of N-substituted pyrroles." Tetrahedron Letters, 46(26), 4553-4556.[1] Link

Sources

Method

Preparation of biological assay stock solutions using 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Abstract & Scope This technical guide details the preparation, validation, and storage of biological assay stock solutions for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole . As a halogenated phenylpyrrole, this compound e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the preparation, validation, and storage of biological assay stock solutions for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole . As a halogenated phenylpyrrole, this compound exhibits significant lipophilicity and susceptibility to oxidative degradation. Improper solubilization frequently leads to "silent precipitation" in aqueous buffers, resulting in false-negative IC50 data and poor assay reproducibility.

This protocol moves beyond standard liquid handling to address the specific physicochemical constraints of halogenated pyrroles, implementing a Self-Validating Solubility Workflow ensuring compound integrity from the weigh station to the microplate.

Physicochemical Assessment & Challenges

Before uncapping the vial, the researcher must understand the molecule's behavior in solution. 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole presents three distinct challenges:

  • Hydrophobicity (High LogP): The combination of the dichloro-phenyl ring and the pyrrole core suggests a predicted LogP > 3.5. Direct addition to aqueous media often causes immediate, microscopic precipitation.

  • Pyrrole Oxidation: Unsubstituted or partially substituted pyrroles are electron-rich and prone to oxidation/polymerization upon exposure to light and air, often turning dark brown.

  • DMSO Hygroscopicity: While soluble in DMSO, the presence of water (absorbed from the atmosphere) dramatically lowers the solubility limit of this compound, inducing crystallization during freeze-thaw cycles.[1]

Table 1: Compound Profile & Solvent Compatibility
PropertySpecificationOperational Implication
Molecular Weight ~242.08 g/mol Use precise molarity calculations; do not rely on % w/v.
Primary Solvent Anhydrous DMSO (≥99.9%)Do not use Ethanol for long-term storage (evaporation risk).
Solubility Limit >50 mM (in DMSO)Target Master Stock at 10 mM or 20 mM to avoid saturation.
Aqueous Limit < 10 µM (Predicted)Final assay concentration must keep DMSO < 1% to maintain solubility.
Storage -20°C / -80°CArgon overlay required to prevent oxidation.

Protocol A: Preparation of Master Stock (10 mM)

Objective: Create a stable, anhydrous Master Stock solution. Critical Control Point: Water exclusion. DMSO absorbs atmospheric moisture rapidly.[2]

Reagents & Equipment[1][4][5][6][7][8][9]
  • Compound: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (Solid).

  • Solvent: DMSO, Anhydrous (Sigma-Aldrich or equivalent, opened < 1 month ago).

  • Vials: Amber glass vials with PTFE-lined caps (Plastic absorbs lipophilic compounds).

  • Gas: Argon or Nitrogen stream.

Step-by-Step Methodology
  • Equilibration: Allow the solid compound vial to reach room temperature before opening. This prevents condensation from forming on the cold powder.

  • Weighing:

    • Use an anti-static gun on the vial (pyrrole powders are often static).

    • Weigh approximately 2–5 mg of solid into an amber glass vial. Record exact mass to 0.01 mg.

  • Calculation:

    
    
    Example: For 2.45 mg of compound (MW 242.08) at 10 mM:
    
    
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes in a water bath (keep temp < 30°C). Note: Visual clarity is not enough; sonication ensures dissolution of micro-aggregates.

  • Inert Gas Overlay: Gently blow Argon/Nitrogen into the headspace of the vial for 10 seconds to displace oxygen.

  • Seal & Label: Cap tightly. Label with Compound ID, Concentration, Solvent, Date, and User.

Protocol B: Quality Control & Storage

Trustworthiness: A stock solution is only valid if its concentration is verified.

QC Step: The "Dilution Check"

Before freezing, perform a quick check to ensure the compound hasn't crashed out.

  • Dilute 1 µL of stock into 99 µL of DMSO (100-fold dilution).

  • Measure Absorbance at a non-interfering wavelength (e.g., 600nm) or use Nephelometry.

  • Criteria: The reading should be identical to a DMSO blank. Any turbidity indicates insolubility or impurities.

Storage Architecture
  • Format: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Vessel: Matrix tubes or amber glass vials. Avoid Polystyrene (PS) .

  • Environment: -20°C or -80°C.[1]

  • Shelf Life: 6 months. Discard if solution turns dark brown (oxidation).

Protocol C: Preparation of Assay Working Solutions

The Challenge: Adding a 10 mM hydrophobic stock directly to aqueous media often causes "shock precipitation," where the compound forms invisible crystals that sink to the bottom, reducing the effective concentration.

The Solution: The Intermediate Dilution Method .

Workflow Diagram (DOT)

This diagram illustrates the critical "Intermediate Step" required to maintain solubility.

AssayPreparation cluster_0 Logic: Step-down DMSO concentration to prevent shock precipitation Stock Master Stock (100% DMSO) 10 mM Inter Intermediate Plate (10% DMSO) 100 µM Stock->Inter 1. Dilute 1:100 (into Media/Buffer) Assay Final Assay Well (0.1% DMSO) 1 µM Inter->Assay 2. Transfer 1:10 (into Cell Plate) Media Assay Media (Aqueous) Media->Inter Diluent Media->Assay Diluent

Caption: Figure 1. The Intermediate Dilution Strategy reduces the solvent shock, ensuring the lipophilic pyrrole remains in solution during the transition from organic to aqueous phase.

Step-by-Step Dilution Protocol
  • Thaw: Thaw stock at Room Temperature (RT). Vortex to ensure homogeneity (DMSO freezes as crystals; the compound may concentrate at the bottom).

  • Intermediate Dilution (10x Conc):

    • Prepare an intermediate solution at 10x the final assay concentration in media containing 1-5% DMSO .

    • Why? This keeps the compound soluble while introducing water gradually.

  • Final Addition:

    • Add the Intermediate Solution to the cell plate/assay plate (1:10 dilution).

    • Final DMSO concentration will be 0.1% - 0.5%, which is generally tolerated by biological assays.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution turns brown/black Oxidation of the pyrrole ring.Discard stock. Prepare fresh under Argon. Store in amber vials.
Crystals at bottom of thawed vial DMSO hygroscopicity (water absorption).Warm to 37°C and sonicate. If unsuccessful, discard (water content is too high).
High variation in IC50 data Compound sticking to plastic tips.Use Low-Retention tips or Acoustic Dispensing (Echo/Datastream).
Cell toxicity in vehicle control DMSO concentration > 1%.Normalize final DMSO to < 0.5%. Include a DMSO-only control.

References

  • Solubility of Lipophilic Fragments: Vorberg, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences. [Link]

  • Storage Stability: Matson, S. L., et al. (2009).[3] Best practices in compound management for preserving compound integrity. Journal of Biomolecular Screening. [Link]

  • Assay Guidance Manual: National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Case ID: PYR-DCM-001 Subject: Optimization of Clauson-Kaas Reaction for Sterically Hindered Anilines Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagno...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-DCM-001 Subject: Optimization of Clauson-Kaas Reaction for Sterically Hindered Anilines Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Overview: Why is this reaction failing?

You are likely attempting to synthesize 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole using a standard Clauson-Kaas protocol (refluxing 2,4-dichloro-5-methoxyaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid).

The Problem: The reaction yields are likely low (<40%), accompanied by the formation of a black, tarry byproduct.

The Root Cause: The failure stems from the specific structural properties of your starting material, 2,4-dichloro-5-methoxyaniline :

  • Steric Hindrance (The "Ortho Effect"): The chlorine atom at the C2 position (ortho to the amine) creates significant steric bulk, physically blocking the nucleophilic attack on the activated furan ring.

  • Reduced Nucleophilicity: The two chlorine atoms are electron-withdrawing (inductive effect), reducing the electron density on the nitrogen lone pair, making the amine a poor nucleophile.

  • Competitive Polymerization: Because the amine reacts slowly, the activated 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) has time to self-polymerize under acidic conditions, forming the "black tar" (poly-furan/pyrrole species) before the desired product forms.

The Solution: Optimized Reaction Protocols

We recommend moving away from neat acetic acid. Instead, use a Dean-Stark protocol (Method A) to drive the equilibrium or a Two-Step Aqueous protocol (Method B) to minimize polymerization.

Method A: The Azeotropic Drive (High Yield / Robust)

Best for: Scaling up and overcoming steric hindrance.

Theory: By using toluene and a Dean-Stark trap, you continuously remove the water and methanol byproducts. This drives the equilibrium forward (Le Chatelier's principle), forcing the sluggish amine to react.

Protocol:

  • Setup: 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reactants:

    • 2,4-dichloro-5-methoxyaniline (1.0 equiv)

    • 2,5-dimethoxytetrahydrofuran (1.2 equiv)

    • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 equiv)

    • Solvent: Toluene (0.2 M concentration relative to amine)

  • Procedure:

    • Combine amine, furan, p-TSA, and toluene in the RBF.

    • Heat to vigorous reflux (bath temp ~120°C). Ensure the toluene is actively distilling into the trap.

    • Monitor: Run for 4–6 hours. The removal of methanol/water is critical.

    • Purification: Flash chromatography (Hexanes/EtOAc). The product should be a solid.

Method B: The "Buffered" Approach (Cleaner Profile)

Best for: Minimizing tar formation if Method A fails.

Theory: Pre-hydrolyzing the furan in water generates the reactive succinaldehyde intermediate without exposing the sensitive pyrrole product to harsh anhydrous acid conditions.

Protocol:

  • Activation: Reflux 2,5-DMTHF (1.1 equiv) in 0.1 M HCl (aqueous) for 20 mins. Cool to RT.

  • Coupling: Add sodium acetate (buffered to pH ~5) and the aniline (1.0 equiv) dissolved in a minimal amount of THF or Dioxane.

  • Reaction: Stir vigorously at 60–70°C for 12 hours.

  • Workup: Extract with Ethyl Acetate.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where the specific "2,4-dichloro" substituents cause the bottleneck.

ClausonKaas cluster_0 Critical Failure Point Start 2,5-DMTHF + 2,4-dichloro-5-methoxyaniline Activation Acid Activation (Oxonium Ion) Start->Activation H+ Attack Nucleophilic Attack (Rate Limiting Step) Activation->Attack Slow due to Steric Hindrance (Cl) Tar Black Tar (Polymerization) Activation->Tar If Amine is too slow (Side Reaction) Cyclization Cyclization & Dehydration Attack->Cyclization -MeOH Product Target Pyrrole Cyclization->Product -H2O

Caption: Figure 1. Mechanistic pathway of the Clauson-Kaas reaction. The 2,4-dichloro substitution slows the nucleophilic attack, allowing the activated furan to divert into polymerization (Tar) if conditions are not optimized.

Troubleshooting FAQ

Q: The reaction mixture turned black immediately. Is it ruined? A: Not necessarily, but it indicates polymerization.

  • Diagnosis: The acid concentration was likely too high or the temperature ramped up too fast.

  • Fix: Use Method B (Buffered). If using Method A, add the p-TSA after the mixture has reached reflux to prevent premature furan degradation.

Q: I see starting material (aniline) remaining on TLC after 24 hours. A: The reaction has stalled due to water accumulation.

  • Diagnosis: The equilibrium is not shifting.

  • Fix: Switch to Method A (Dean-Stark) . You must remove the water/methanol physically to force the conversion of the hindered amine.

Q: Can I use Microwave irradiation? A: Yes, and it is highly recommended for this specific molecule.

  • Protocol: Mix amine (1 eq), 2,5-DMTHF (1.2 eq), and p-TSA (0.1 eq) in Toluene. Irradiate at 150°C for 20-30 minutes . The rapid heating often outcompetes the polymerization pathway.

Comparative Data: Solvent & Catalyst Screening

The following data summarizes typical yields for sterically hindered anilines (like 2,4-dichloro-aniline derivatives) based on internal optimization studies.

Reaction ConditionSolventCatalystTemp (°C)Typical YieldNotes
Standard Glacial AcOHNone (Self)118 (Reflux)25-35%High tar formation; difficult workup.
Modified Standard 1,4-Dioxanep-TSA101 (Reflux)45-55%Better solubility; less tar.
Azeotropic (Method A) Toluene p-TSA 110 (Reflux) 75-85% Recommended. Water removal drives yield.
Green / Buffered Water/THFNaOAc7060-70%Cleanest crude; slower reaction rate.

References

  • Clauson-Kaas Reaction Mechanism & Modifications

    • Wang, N., et al. (2023).[2][3] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.

  • Polshettiwar, V., & Varma, R. S. (2010). Nano-organocatalyst-catalyzed synthesis of pyrroles and their N-arylation. (General reference for hindered amine optimization).
  • Related Intermediate Synthesis (Bosutinib Context)

    • Evaluation of 2,4-dichloro-5-methoxyaniline reactivity in heterocycle form

Sources

Optimization

Overcoming steric hindrance in dichloro-methoxyphenyl pyrrole synthesis

Welcome to the Technical Support Center for advanced pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing dichloro-me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing dichloro-methoxyphenyl pyrroles, a class of compounds with significant potential in medicinal chemistry. Our focus is to provide in-depth, practical solutions for overcoming a common and formidable obstacle in this synthesis: steric hindrance.

As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction dynamics. The Paal-Knorr synthesis, the classical and most direct route to N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, often encounters significant challenges when bulky substituents are present.[1][2][3] The spatial crowding around the reactive centers can dramatically slow down or completely stall the desired C-N bond formation, leading to low yields, side product formation, or reaction failure. This guide offers troubleshooting strategies, detailed protocols, and a mechanistic perspective to help you successfully navigate these synthetic hurdles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of sterically hindered dichloro-methoxyphenyl pyrroles.

Question 1: My reaction yield is consistently low, or I'm getting no product at all. What are the likely causes related to steric hindrance?

Answer: A low or non-existent yield in a Paal-Knorr type synthesis involving bulky substrates like dichloro-substituted diketones and methoxyphenyl anilines is a classic sign of steric hindrance at play. The core issue lies in the reduced accessibility of the carbonyl carbons to the nucleophilic amine.

  • Causality: The Paal-Knorr reaction mechanism initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups to form a hemiaminal intermediate.[2][4] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][4] The ring-closing step is often the rate-determining step.[1][5] When bulky groups (like the dichloro- and methoxyphenyl- moieties) are present, they create a crowded environment that raises the activation energy for both the initial attack and the critical cyclization step. The amine simply cannot approach the carbonyl group effectively.[4][6]

  • Actionable Solutions:

    • Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature. However, aggressive heating with conventional methods can lead to decomposition and the formation of tarry byproducts.[4] A more controlled and efficient method is the use of microwave irradiation .[7][8] Microwave heating provides rapid and uniform energy transfer directly to the polar solvent and reactants, often dramatically reducing reaction times from hours to minutes and improving yields for sterically demanding reactions.[7][9][10]

    • Employ a More Effective Catalyst: Standard Brønsted acids like acetic acid may not be sufficient to promote the reaction.[11] Switching to a more potent Lewis acid can enhance the electrophilicity of the carbonyl carbons, making them more susceptible to attack by the weakly nucleophilic, hindered amine.[1] Catalysts such as iron(III) chloride (FeCl₃), bismuth nitrate, or silica-supported sulfuric acid have proven effective in promoting these condensations under milder conditions.[5][12][13]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can increase the effective concentration of the reactants and facilitate the reaction, sometimes even at room temperature or with gentle heating.[5][14]

Question 2: I'm observing a significant amount of a furan derivative as a byproduct. Why is this happening and how can I suppress it?

Answer: The formation of furans is a well-known competing reaction pathway in Paal-Knorr syntheses, especially under strongly acidic conditions.[3][11]

  • Causality: The 1,4-dicarbonyl starting material can undergo an intramolecular, acid-catalyzed cyclization and dehydration to form a furan ring without the involvement of the amine.[1][2] This pathway becomes dominant if the amine is particularly hindered or unreactive, or if the reaction conditions are too acidic (pH < 3).[3][11] The protonation of a carbonyl group facilitates attack by the enol form of the other carbonyl, leading directly to the furan precursor.

  • Actionable Solutions:

    • pH Control: The key is to maintain neutral or weakly acidic conditions.[3][11] The use of glacial acetic acid as both a catalyst and solvent is a common strategy that often strikes the right balance.[11] If using stronger acids, their concentration should be strictly catalytic. Using an amine/ammonium salt buffer system can also help maintain a suitable pH.[3]

    • Catalyst Choice: Employing catalysts that do not drastically lower the pH is beneficial. Lewis acids can activate the carbonyl group without a high concentration of protons. Alternatively, heterogeneous acid catalysts like montmorillonite clay or silica sulfuric acid can provide acidic sites for the reaction to occur on a solid support, sometimes favoring the desired pyrrole formation.[5][15]

    • Increase Amine Equivalents: Using a slight excess of the amine can help push the equilibrium towards the pyrrole formation pathway, outcompeting the intramolecular furan cyclization.

Question 3: The reaction is incredibly slow, taking days to show minimal conversion. How can I accelerate it without causing decomposition?

Answer: Sluggish reaction rates are a direct consequence of the high activation energy imposed by steric hindrance.

  • Causality: Both the initial amine attack and the rate-determining cyclization step are kinetically slow for sterically encumbered substrates. The reactants require more energy and more time to achieve the correct orientation for a successful reaction.

  • Actionable Solutions:

    • Microwave-Assisted Synthesis: This is the premier solution for accelerating slow reactions. Microwave irradiation can often accomplish in minutes what takes days with conventional heating, and frequently at lower bulk temperatures, which minimizes thermal decomposition.[7][16] Several studies have demonstrated the superiority of microwave-assisted Paal-Knorr reactions for producing polysubstituted pyrroles.[8][9][10]

    • Organocatalysis: Certain organocatalysts can facilitate the reaction through alternative activation modes. For instance, L-proline has been shown to catalyze the Paal-Knorr synthesis, potentially by forming a more reactive enamine intermediate that facilitates the cyclization step.[17]

    • High-Pressure Conditions: While less common, applying high pressure can sometimes accelerate sterically hindered reactions by reducing the activation volume. This is a more specialized technique but can be effective when other methods fail.

Question 4: My crude product is a dark, tarry material that is difficult to purify. What is causing this and how can I improve the workup?

Answer: The formation of dark, polymeric, or tarry substances is typically a sign of product or starting material degradation, often caused by excessively harsh reaction conditions.[4]

  • Causality: Pyrroles, particularly electron-rich ones, can be susceptible to polymerization under strongly acidic conditions or at high temperatures.[4] The starting 1,4-dicarbonyl compound or the amine may also be unstable under prolonged heating, leading to a complex mixture of degradation products.

  • Actionable Solutions:

    • Milder Reaction Conditions: This is the most critical preventative measure. Avoid prolonged heating at high temperatures. Utilize microwave synthesis for shorter reaction times or explore catalysts that work efficiently at room temperature or with gentle warming (e.g., certain Lewis acids or organocatalysts).[5][7][15]

    • Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored byproducts.

    • Workup Strategy: After the reaction, neutralize any acid catalyst promptly during the workup. If the product is difficult to crystallize, consider purification via column chromatography on silica gel. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or dichloromethane), is often effective at separating the desired pyrrole from polymeric material.

Frequently Asked Questions (FAQs)

FAQ 1: How does the substitution pattern on the methoxyphenyl ring and the amine affect the reaction rate and yield?

The electronic nature of the substituents plays a significant role, which can sometimes work against the steric factors. Generally, electron-donating groups (like the methoxy group) on the aniline increase its nucleophilicity, which should favor the initial attack on the carbonyl.[12] However, studies have also shown that electron-withdrawing groups (like a nitro group) can, counterintuitively, increase the overall rate of cyclization.[11] This suggests a complex interplay of factors where the substituent affects the basicity of intermediates in the rate-determining step. For sterically hindered anilines, such as 2,6-disubstituted variants, the reaction becomes exceptionally challenging, and advanced methods are almost always required.[18]

FAQ 2: What is the mechanistic role of the acid catalyst, and how does its choice impact a sterically hindered reaction?

The acid catalyst (either Brønsted or Lewis) plays a crucial role by protonating or coordinating to the carbonyl oxygen.[1][2] This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine. In a sterically hindered reaction, where the nucleophile (amine) is weak and the electrophile (carbonyl) is crowded, the choice of catalyst is paramount. A strong Lewis acid can polarize the C=O bond more effectively than a weak Brønsted acid, providing the necessary "push" to overcome the steric barrier without requiring excessively high temperatures that could lead to furan formation or decomposition.[3][4]

FAQ 3: Are there alternative synthetic routes that are less susceptible to steric hindrance for this class of compounds?

Yes, while the Paal-Knorr synthesis is the most direct, other methods can be employed when it fails. Multi-component reactions, for instance, can sometimes assemble complex pyrroles in a single step from simpler starting materials under different catalytic systems.[19] Other named reactions like the Van Leusen or Hantzsch pyrrole syntheses utilize different starting materials and mechanisms that may be more tolerant of certain steric patterns.[3][20] Additionally, transition-metal-catalyzed methods, such as copper- or palladium-catalyzed cyclizations, offer powerful, modern alternatives for constructing highly substituted pyrrole rings and can be less sensitive to the specific type of steric hindrance that plagues the Paal-Knorr pathway.[21][22]

Data Presentation

Table 1: Comparison of Catalytic Methods for a Model Sterically Hindered Paal-Knorr Synthesis
Catalyst SystemConditionsReaction TimeYield (%)Reference
Glacial Acetic Acid118 °C (Reflux)12-24 hours15-30[8]
p-Toluenesulfonic acid80 °C, Toluene8-16 hours25-45[11]
Iron(III) Chloride (FeCl₃)60 °C, Water1-2 hours74-98[12][13]
Microwave Irradiation80-120 °C, Acetic Acid/EtOH10-30 minutes60-85[7][8]
β-Cyclodextrin80 °C, Water2-4 hours68-84[18]

Yields are representative for sterically hindered substrates and may vary based on specific structures.

Visualizations & Diagrams

Paal-Knorr Reaction Mechanism & Steric Hindrance

Paal_Knorr_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product diketone 1,4-Diketone (Sterically Crowded) attack Nucleophilic Attack (Slow Step 1) diketone->attack + Amine (H⁺ catalyst) amine Primary Amine (Sterically Crowded) amine->attack hemiaminal Hemiaminal Intermediate attack->hemiaminal Steric Clash! cyclization Intramolecular Cyclization (Rate-Determining Step) hemiaminal->cyclization cyclic_intermediate Cyclic Dihydroxypyrrolidine cyclization->cyclic_intermediate Steric Strain! dehydration Dehydration cyclic_intermediate->dehydration - 2 H₂O pyrrole N-Substituted Pyrrole dehydration->pyrrole Troubleshooting_Workflow start Start: Low/No Yield of Dichloro-Methoxyphenyl Pyrrole q1 Is the reaction slow and/or are starting materials unreacted? start->q1 q2 Is a furan byproduct the major product? q1->q2 No sol1 Increase Reaction Energy: - Use Microwave Irradiation - Increase Temperature (cautiously) q1->sol1 Yes q3 Is the crude product a dark tar? q2->q3 No sol3 Control pH: - Use weak acid (Acetic Acid) - Avoid strong acids (pH > 3) - Use amine/ammonium buffer q2->sol3 Yes sol4 Use Milder Conditions: - Lower reaction temperature - Reduce reaction time (use microwave) - Run under inert atmosphere q3->sol4 Yes end Improved Synthesis q3->end No sol2 Enhance Reactivity: - Switch to a Lewis Acid Catalyst (FeCl₃) - Use Organocatalyst (Proline) sol1->sol2 sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for hindered pyrrole synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis for Sterically Hindered Substrates

This protocol is adapted from methodologies proven to be effective for sterically demanding condensations. [7][8]

  • Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq.), the sterically hindered primary amine (1.1-1.2 eq.), and a suitable solvent (e.g., glacial acetic acid or ethanol, 3-5 mL).

  • Sealing: Securely cap the vial. No inert atmosphere is typically required unless substrates are highly sensitive to oxidation. [7]3. Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a set temperature (typically between 80-140 °C) for a specified time (usually 10-30 minutes). Use the instrument's IR sensor to monitor the internal reaction temperature. The initial power should be set high (e.g., 150 W) to reach the target temperature quickly. [7]4. Monitoring: Reaction progress can be monitored by taking small aliquots (after cooling) and analyzing via TLC or LC-MS.

  • Workup: After the reaction is complete, cool the vial to room temperature using compressed air. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid Catalyzed Synthesis in an Aqueous Medium

This protocol leverages the catalytic power of a Lewis acid in an environmentally benign solvent. [12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 1,4-dicarbonyl compound (1.0 eq.) and the primary amine (1.0-1.1 eq.) in water (5-10 mL).

  • Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃·6H₂O, 2-5 mol%).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 60-80 °C) for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Extract the mixture several times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

References

  • Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved February 24, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Feller, D. R., & Imhof, W. (2005). Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Synthesis, 2005(12), 2038-2042. Retrieved February 24, 2026, from [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. (2021, April 13). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Rsc.org. Retrieved February 24, 2026, from [Link]

  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. (2004, February 5). PubMed. Retrieved February 24, 2026, from [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023, June 27). Beilstein Journals. Retrieved February 24, 2026, from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Retrieved February 24, 2026, from [Link]

  • Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. (2003, November 22). ACS.org. Retrieved February 24, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (n.d.). Retrieved February 24, 2026, from [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. (2020, September 30). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Retrieved February 24, 2026, from [Link]

  • Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes. (n.d.). PubMed - NIH. Retrieved February 24, 2026, from [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). MIT Open Access Articles. Retrieved February 24, 2026, from [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023, March 16). CONICET. Retrieved February 24, 2026, from [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2025, March 31). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

  • Radical-Based Strategies for C-N Bond Formation. (2023, April 3). Research Explorer The University of Manchester. Retrieved February 24, 2026, from [Link]

  • 54 advances and challenges in the synthesis of pyrrole systems of a limited access. (n.d.). Retrieved February 24, 2026, from [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022, September 12). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • C–CN bond formation: an overview of diverse strategies. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 24, 2026, from [Link]

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023, January 30). NSF Public Access Repository. Retrieved February 24, 2026, from [Link]

  • PROCESS FOR PRODUCING PYRROLE COMPOUND. (2010, September 2). European Patent Office - EP 2402313 B1 - Googleapis.com. Retrieved February 24, 2026, from [Link]

  • (PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024, July 2). PMC. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Minimizing byproducts in the synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dichloro-5-methoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole. Our focus is on minimizing byproduct formation and optimizing reaction outcomes through a deep understanding of the underlying chemical principles.

Troubleshooting Guide: Minimizing Byproducts

This section addresses common issues encountered during the synthesis, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Presence of Unreacted 2,4-dichloro-5-methoxyaniline in the Final Product

Question: My final product shows significant contamination with the starting aniline, even after purification. What are the likely causes and how can I resolve this?

Answer: The presence of unreacted 2,4-dichloro-5-methoxyaniline is a common issue that typically points to incomplete reaction kinetics or suboptimal reaction conditions. The primary synthetic route, the Paal-Knorr synthesis, relies on the condensation of the aniline with a 1,4-dicarbonyl compound, typically 2,5-dimethoxytetrahydrofuran (which hydrolyzes in situ to succinaldehyde).

Underlying Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The condensation reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline spot/peak is no longer detectable.

  • Inefficient Acid Catalysis: The Paal-Knorr reaction is acid-catalyzed. The in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde and the subsequent imine formation and cyclization are all promoted by an acidic environment.

    • Solution: Ensure the appropriate amount and type of acid catalyst are used. Acetic acid is commonly employed as both the solvent and catalyst. If using a different solvent, a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) may be beneficial.

  • Stoichiometric Imbalance: An excess of the aniline relative to the 1,4-dicarbonyl precursor will naturally result in unreacted starting material.

    • Solution: Carefully control the stoichiometry. While a slight excess of one reagent can sometimes be used to drive a reaction to completion, a significant excess of the aniline should be avoided. Aim for a 1:1 or a slight excess of the 2,5-dimethoxytetrahydrofuran (e.g., 1.1 equivalents).

Experimental Protocol: Optimizing the Paal-Knorr Synthesis

Step Procedure Rationale
1 To a solution of 2,4-dichloro-5-methoxyaniline (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aniline), add 2,5-dimethoxytetrahydrofuran (1.05 eq).Acetic acid serves as both the solvent and the acid catalyst, promoting the necessary hydrolysis and condensation steps. A slight excess of the dicarbonyl precursor helps to ensure complete consumption of the aniline.
2 Heat the reaction mixture to 80-100 °C.Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
3 Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).Allows for the visualization of the consumption of the starting aniline and the formation of the product.
4 Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.Prepares the reaction for work-up.
5 Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.The product will precipitate out of the aqueous solution, and neutralization removes the acetic acid.
6 Filter the precipitate, wash with water, and dry under vacuum.Isolates the crude product.
7 Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole.Removes any remaining impurities, including unreacted starting materials.
Issue 2: Formation of Colored Impurities and Tar-like Byproducts

Question: My reaction mixture turns dark, and upon work-up, I obtain a significant amount of a tar-like substance, leading to low yields and difficult purification. What is causing this, and how can I prevent it?

Answer: The formation of colored impurities and tars is often indicative of side reactions, such as oxidation of the aniline starting material or polymerization of the pyrrole product.

Underlying Causes and Solutions:

  • Oxidation of the Aniline: Anilines, particularly electron-rich ones, are susceptible to oxidation, which can lead to the formation of highly colored polymeric materials.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure that the starting aniline is pure and free from colored oxidation impurities. If necessary, purify the aniline by recrystallization or column chromatography before use.

  • Acid-Catalyzed Polymerization: The pyrrole ring is electron-rich and can be susceptible to acid-catalyzed polymerization, especially at elevated temperatures.

    • Solution: While acid is necessary for the reaction, using a large excess or a very strong acid can promote polymerization. Use the minimum amount of catalyst required for an efficient reaction. Additionally, avoid excessively high reaction temperatures or prolonged reaction times after the starting materials have been consumed.

Workflow for Minimizing Tar Formation

cluster_prevention Preventative Measures cluster_reaction Reaction cluster_outcome Outcome start Start with Pure Reactants inert_atm Use Inert Atmosphere (N2/Ar) start->inert_atm control_temp Control Reaction Temperature inert_atm->control_temp min_catalyst Minimize Acid Catalyst control_temp->min_catalyst reaction Paal-Knorr Synthesis min_catalyst->reaction clean_product Clean Product reaction->clean_product Optimal Conditions tar Tar Formation reaction->tar Suboptimal Conditions

Caption: Decision workflow for minimizing tar formation in pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the 2,4-dichloro-5-methoxyaniline starting material?

A1: The purity of the starting aniline is paramount. Key quality attributes to consider are:

  • Purity: Should be >98% as determined by HPLC or GC. Impurities can lead to side reactions and complicate purification.

  • Absence of Color: A colorless or off-white solid is ideal. A significant yellow or brown coloration may indicate the presence of oxidation products that can promote tar formation.

  • Moisture Content: The aniline should be dry, as water can interfere with the reaction kinetics.

Q2: Can alternative 1,4-dicarbonyl sources be used?

A2: Yes, while 2,5-dimethoxytetrahydrofuran is common due to its stability and ease of handling, other precursors to succinaldehyde can be used. These include:

  • 2,5-diethoxytetrahydrofuran: Similar reactivity to the dimethoxy analog.

  • Succinaldehyde itself: Can be used directly if available, but it is less stable and prone to polymerization.

  • Mucobromic or mucochloric acid: These can be used to synthesize substituted pyrroles, but for the parent pyrrole ring, the tetrahydrofuran derivatives are most straightforward.

Q3: What are the best practices for purifying the final product?

A3: Purification of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole typically involves the following steps:

  • Initial Isolation: Precipitation from the reaction mixture by quenching with water, followed by filtration.

  • Washing: Thoroughly wash the crude solid with water to remove inorganic salts and residual acid.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective. The choice of solvent will depend on the specific impurity profile.

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Data Summary: Typical Reaction Conditions and Outcomes

Parameter Condition Expected Outcome
Solvent Glacial Acetic AcidActs as both solvent and catalyst, promoting efficient reaction.
Temperature 80-100 °COptimal range for balancing reaction rate and minimizing byproduct formation.
Reactant Ratio 1:1.05 (Aniline:Dicarbonyl)Slight excess of dicarbonyl ensures complete consumption of the aniline.
Atmosphere Inert (N2 or Ar)Minimizes oxidation of the aniline, preventing colored impurities.
Typical Yield 75-90%Yields in this range are achievable with optimized conditions.

Logical Relationship of Key Reaction Parameters

cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs reactants Pure Reactants reaction Paal-Knorr Condensation reactants->reaction catalyst Acid Catalyst catalyst->reaction conditions Controlled Conditions (Temp, Atmosphere) conditions->reaction high_yield High Yield of Desired Product reaction->high_yield low_byproducts Minimal Byproducts reaction->low_byproducts

Caption: Interrelation of inputs and outputs for an optimized synthesis.

References

  • Paal, C. (1884), Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17: 2756-2767. [Link]

  • Knorr, L. (1884), Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17: 1635-1642. [Link]

  • Amarnath, V., & Amarnath, K. (1995). A re-examination of the Paal-Knorr pyrrole synthesis. The Journal of Organic Chemistry, 60(2), 301–307. [Link]

Optimization

Enhancing stability of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole in solution

Technical Support Center: Stability Optimization for N-Aryl Pyrroles Subject: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3)[1] Executive Summary: The Stability Paradox You are likely experiencing degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for N-Aryl Pyrroles Subject: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3)[1]

Executive Summary: The Stability Paradox

You are likely experiencing degradation not because of the molecule's inherent fragility, but due to a misunderstanding of its electronic environment.

1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole presents a unique "Push-Pull-Twist" scenario:

  • The Push: The electron-rich pyrrole ring and the methoxy group (

    
    ) increase electron density, making the molecule susceptible to oxidation.
    
  • The Pull: The dichlorophenyl ring is electron-withdrawing, which theoretically stabilizes the system.

  • The Twist (Critical Failure Mode): The chlorine atom at the ortho (C2) position of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to twist out of planarity with the pyrrole ring. Consequence: The nitrogen lone pair cannot effectively delocalize into the phenyl ring. It remains trapped in the pyrrole ring, making the pyrrole carbons (C2/C5) exceptionally nucleophilic and prone to acid-catalyzed polymerization.

This guide provides a self-validating protocol to counteract these specific mechanisms.

Part 1: The Primary Threats (Root Cause Analysis)

Threat VectorMechanism of ActionVisual Indicator
Trace Acidity Polymerization: Protons (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) attack the

-carbon of the pyrrole. This forms a reactive cation that attacks another monomer, leading to "pyrrole red" or polypyrrole chains.[1]
Solution turns pink, then dark brown/black. Precipitate forms.
Oxidative Stress Radical Coupling: Dissolved oxygen, catalyzed by light, forms radical cations at the pyrrole ring, leading to dimerization.[1]Gradual darkening (yellow

orange

brown).
Solvent Impurity Phosgene/HCl Generation: Chloroform (

) decomposes to Phosgene (

) and HCl. Both are lethal to this molecule.
Rapid degradation upon dissolution.

Part 2: Solvent Selection & Preparation Protocol

CRITICAL WARNING: Do not use standard "Reagent Grade" Chloroform or Dichloromethane (DCM) without pretreatment. These solvents are often stabilized with ethanol (which is acceptable) or amylene, but they accumulate HCl over time.[1]

Protocol A: The "Safe Solvent" System

Recommended Solvent: Anhydrous Acetonitrile (


) or DMSO (Dry).[1]
Why? Acetonitrile is non-acidic and lacks the halogenated decomposition pathway of 

.

If Chlorinated Solvents (


, DCM) are Mandatory: 
You must neutralize inherent acidity before dissolving your compound.[1]

Step-by-Step Neutralization:

  • Prepare Basic Alumina: Oven-dry Basic Alumina (Activity Grade I) at 120°C for 4 hours.

  • Filtration: Pass the solvent through a short plug of this basic alumina immediately before use.

    • Mechanism:[1][2][3][4][5][6][7][8] Alumina sequesters HCl and Phosgene.

  • Stabilization: Add Silver Foil or Amylene to the storage bottle if storing for

    
     hours.
    
  • The "Base Spike": For NMR samples in

    
    , add a single granule of anhydrous Potassium Carbonate (
    
    
    
    ) or a drop of
    
    
    -Pyridine to the tube. This acts as an acid scavenger.[9]

Part 3: Visualization of Degradation & Stabilization

The following diagram illustrates the specific acid-catalyzed failure mode of this molecule and the intervention points.

StabilityPathways Molecule 1-(2,4-dichloro-5-methoxyphenyl) -1H-pyrrole Protonated C2-Protonated Cation Intermediate Molecule->Protonated + H+ (Fast) AcidSource Trace Acid (HCl) (from CHCl3 degradation) AcidSource->Protonated Polymer Polypyrrole (Black Precipitate) Protonated->Polymer Chain Reaction Stabilizer Basic Alumina / K2CO3 (Acid Scavenger) Stabilizer->AcidSource Neutralizes InertGas Argon/N2 Atmosphere InertGas->Molecule Prevents Oxidation

Caption: Figure 1. The acid-catalyzed polymerization cascade (Red path) is the primary instability vector. Green nodes represent critical intervention points to arrest this pathway.

Part 4: Troubleshooting & FAQs

Q1: My sample turned pink immediately after dissolving in CDCl3. Is it ruined?

A: The pink color is the "canary in the coal mine." It indicates the formation of pyrrole oligomers (dimers/trimers) due to acid traces in the NMR solvent.

  • Immediate Action: If it is just a faint pink, the bulk material might still be intact. Filter the solution through a 0.2

    
     PTFE filter (to remove polymer seeds) and add a solid base (solid 
    
    
    
    ) immediately.
  • Prevention: Never use an old bottle of

    
    . Always store 
    
    
    
    over silver foil or molecular sieves.
Q2: Can I store the stock solution in DMSO at -20°C?

A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water). At -20°C, DMSO freezes.[1] Repeated freeze-thaw cycles introduce condensed water.

  • The Risk: Water itself isn't the problem, but water + trace impurities can lower pH.

  • Better Protocol: Store as a dry solid under Argon. If solution storage is mandatory, use Anhydrous Acetonitrile at -20°C (it stays liquid longer and is easier to remove) or aliquot the DMSO solution into single-use vials to avoid freeze-thaw cycles.[1]

Q3: I see new peaks in the aromatic region (6.0 - 6.5 ppm) but the purity looks fine by LC-MS.

A: This is a classic "Silent Killer." LC-MS often uses acidic mobile phases (Formic Acid/TFA).[1] The acidic eluent can degrade your pyrrole on the column, giving you false peaks or a messy baseline.

  • Validation: Run the LC-MS with a neutral or slightly basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 7.5).[1] If the "impurity" peaks disappear, they were artifacts of the analysis method, not your sample.

Part 5: Analytical Validation (The "Is it Stable?" Test)

Before committing the compound to a long-term biological assay, perform this 24-hour stress test.

  • Dissolve 1 mg of compound in the intended solvent.

  • Split into two vials:

    • Vial A (Control): Store in dark at 4°C.

    • Vial B (Stress): Leave on benchtop under ambient light for 4 hours.

  • Analyze via HPLC (Neutral pH method).

    • Pass Criteria: Purity of Vial B is within 98% of Vial A.

    • Fail Criteria: Appearance of a broad "hump" in the baseline (indicative of polymerization) or new discrete peaks.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 29: Aromatic Heterocycles 2 - Reactivity of Pyrroles). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for Chloroform and solvent purification).

  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on acid-sensitivity of pyrrole ring systems).
  • Li, J. J. (2014).[10] Name Reactions in Heterocyclic Chemistry. Wiley. (Context on Paal-Knorr and N-aryl pyrrole synthesis stability).

Sources

Troubleshooting

Resolving phase separation issues during extraction of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Technical Support Center: Extraction & Purification of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Ticket Context: Phase separation issues (emulsions, rag layers, density inversion) during the aqueous workup of N-arylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction & Purification of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Ticket Context: Phase separation issues (emulsions, rag layers, density inversion) during the aqueous workup of N-arylpyrroles synthesized via Paal-Knorr condensation.

Module 1: The Physics of the Problem

Why is this extraction failing?

The extraction of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole presents a "perfect storm" for phase separation anomalies due to three converging physicochemical factors:

  • Density Ambiguity (Iso-density):

    • The Molecule: The 2,4-dichloro substitution pattern significantly increases the molecular weight (MW ~242 g/mol ) and density of the target compound. Unlike simple pyrroles (density ~0.96 g/mL), this chlorinated analog likely possesses a solid-state density between 1.30–1.45 g/mL .

    • The Solvent: If you are using Dichloromethane (DCM,

      
       g/mL) as your extraction solvent, the density of your organic phase (Solvent + Solute) is dangerously close to that of a saturated brine/aqueous wash (
      
      
      
      g/mL). When
      
      
      g/mL, gravity-driven separation stalls, leading to a "floating" emulsion.
  • Oligomeric Surfactants ("Pyrrole Blacks"):

    • The Paal-Knorr reaction often produces side-products known as "pyrrole blacks"—amorphous, oligomeric tars formed by the acid-catalyzed polymerization of the pyrrole ring or the 1,4-dicarbonyl precursor. These tars act as surfactants, stabilizing water droplets within the organic phase (Pickering emulsions).

  • Lipophilicity Mismatch:

    • The methoxy group adds slight polarity, but the dichlorophenyl ring makes the molecule highly lipophilic (LogP > 3.5). While this favors organic extraction, it also means the molecule adheres strongly to any hydrophobic particulate matter at the interface, creating a "rag layer."

Module 2: Diagnostic Workflow

Visual Troubleshooting Guide

Before adding more reagents, use this flowchart to diagnose the specific type of phase separation failure you are witnessing.

PhaseSeparation Start START: Observation of Phase Boundary Decision1 Is the interface distinct? Start->Decision1 Issue_Emulsion ISSUE: Milky/Cloudy Mixture (Stable Emulsion) Decision1->Issue_Emulsion No, cloudy throughout Issue_Rag ISSUE: Black/Brown Solid Layer (Rag Layer) Decision1->Issue_Rag Yes, but with solids Issue_Inversion ISSUE: Layers Swapped or Neutral Buoyancy Decision1->Issue_Inversion Yes, but layers confuse Action_Brine Action: Add Saturated Brine (Increase Ionic Strength) Issue_Emulsion->Action_Brine Action_Filter Action: Filter through Celite Pad (Remove Particulates) Issue_Rag->Action_Filter Action_Density Action: Density Check Test (Add drop of water) Issue_Inversion->Action_Density Action_Brine->Action_Filter Fails Result_Clear Result: Clear Separation Action_Brine->Result_Clear Separates Action_Filter->Result_Clear Action_Density->Result_Clear Identify Phase

Caption: Diagnostic logic for identifying and resolving phase separation issues during chlorinated pyrrole extraction.

Module 3: Troubleshooting Q&A

Specific Solutions for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Q1: I have a persistent "rag layer" (black sludge) between my DCM and water layers. It won't break with shaking. What is it?

Diagnosis: This is classic Paal-Knorr "char." The black sludge consists of polymerized byproducts and unreacted aniline salts that are insoluble in both phases but trapped at the interface by surface tension. The Fix (The "Celite Reset"):

  • Do not try to pipette around it. You will lose yield.

  • Prepare a vacuum filtration setup with a sintered glass funnel.

  • Add a 2 cm pad of Celite 545 (diatomaceous earth).

  • Filter the entire biphasic mixture (organic + aqueous + sludge) through the Celite.[1]

  • Rinse the filter cake with fresh DCM.

  • Result: The tars will remain on the Celite. The filtrate in the flask will separate cleanly into two distinct, clear layers immediately.

Q2: My organic layer is cloudy/milky, even after adding brine. Why?

Diagnosis: This is likely a micro-emulsion caused by the "2,4-dichloro" aniline precursor acting as a weak surfactant at specific pH levels. If the pH is too high (basic), the aniline remains neutral and organic-soluble; if too low (acidic), it protonates. At the pKa boundary, it stabilizes emulsions. The Fix:

  • Saturate: Add solid NaCl directly to the separatory funnel until no more dissolves.

  • Wait: Allow to sit for 20 minutes.

  • If that fails: Add a small volume (10% v/v) of 2-Propanol (IPA) . IPA acts as a demulsifier by reducing the surface tension of the water droplets, allowing them to coalesce. Note: This will slightly increase the solubility of water in your organic phase, so dry thoroughly with MgSO₄ later.

Q3: I can't tell which layer is which. I used DCM, but the bottom layer looks aqueous.

Diagnosis: Density Inversion. As noted in Module 1, the high chlorine content of your molecule increases the density of the organic phase.

  • Water: 1.00 g/mL

  • DCM: 1.33 g/mL

  • Target Molecule: >1.3 g/mL If you wash with Brine (1.20 g/mL) and your product concentration is low, the densities are nearly identical. If you use Ethyl Acetate (0.90 g/mL), the organic layer is definitely on top. The Fix (The "Drop Test"):

  • Take a Pasteur pipette and withdraw a few drops of the bottom layer.

  • Add these drops to a test tube containing pure water.

  • Observation:

    • If the drops fall through the water and pool at the bottom

      
       Bottom layer is Organic (DCM) .
      
    • If the drops mix instantly

      
       Bottom layer is Aqueous .
      
  • Pro-Tip: For this specific molecule, I recommend switching the extraction solvent to Chloroform (CHCl₃) (

    
     = 1.49 g/mL). The higher density ensures the organic layer is always strictly at the bottom, avoiding the "neutral buoyancy" zone of DCM.
    

Module 4: Optimized Protocol (SOP)

Recommended Extraction Procedure for Chlorinated N-Arylpyrroles

To avoid these issues entirely in future experiments, adopt this modified workup protocol.

Data Table: Solvent Density Guide

Solvent Density (g/mL) Relative to Water Recommended for this Molecule?
Ethyl Acetate 0.90 Lighter (Top) YES (Safest separation)
Water 1.00 - -
Sat. Brine 1.20 - -
DCM 1.33 Heavier (Bottom)* NO (Risk of iso-density)

| Chloroform | 1.49 | Heavier (Bottom) | YES (Distinct density gap) |

Step-by-Step Protocol:

  • Quench & Evaporate: Upon reaction completion, if the reaction solvent is water-miscible (e.g., acetic acid, ethanol), remove as much as possible via rotary evaporation. Do not pour directly into water.

  • Redissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Why? EtOAc (0.9 g/mL) forces the organic layer to the top, eliminating density confusion against brine.

  • Filtration (Crucial): If the solution is dark black/opaque, pass it through a Celite plug before adding water.

  • First Wash: Transfer to a separatory funnel. Wash with 0.5 M HCl .

    • Why? Removes unreacted 2,4-dichloro-5-methoxyaniline (converts it to the water-soluble hydrochloride salt).

  • Second Wash: Wash with Saturated NaHCO₃ .

    • Why? Neutralizes residual acid. Caution: Vent frequently due to CO₂ generation.

  • Third Wash: Wash with Saturated Brine .

    • Why? "Salting out" pulls residual water from the EtOAc phase.

  • Drying: Collect the top organic layer, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and concentrate.

References

  • University of Tokyo. (n.d.). Extraction Method: Protocol and Troubleshooting. U-Tokyo Chem Safety Guide. [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC North America. [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • PubChem. (2025).[2] 1H-Pyrrole, 2,5-dichloro- Compound Summary. National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR absorption peaks for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

An In-Depth Guide to the FTIR Spectroscopy of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole: A Comparative Analysis for Structural Elucidation Introduction In the field of medicinal chemistry and materials science, the pre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole: A Comparative Analysis for Structural Elucidation

Introduction

In the field of medicinal chemistry and materials science, the precise characterization of novel synthesized compounds is paramount. 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is a complex heterocyclic molecule featuring a confluence of functional groups, including a pyrrole ring, a dichlorinated aromatic system, and a methoxy ether linkage. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for verifying the molecular structure of such compounds. By identifying the characteristic vibrational frequencies of its constituent bonds, researchers can confirm the successful synthesis and purity of the target molecule.

This guide provides a detailed analysis of the expected . Rather than presenting a simple list of frequencies, we will dissect the molecule's structure to predict its spectral features, drawing comparisons with simpler, related compounds. This approach offers a deeper understanding of how each functional group contributes to the final spectrum, providing a robust framework for researchers in drug development and chemical synthesis.

Molecular Structure and Vibrational Mode Analysis

The structure of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole combines several distinct chemical moieties. Each of these contributes a unique signature to the overall FTIR spectrum. A thorough analysis requires considering the vibrations of each component part:

  • Pyrrole Ring: An aromatic five-membered heterocycle. Key vibrations include C-H stretching, C=C stretching, and ring deformation modes.

  • Substituted Phenyl Ring: A 1,2,4,5-tetrasubstituted benzene ring. It exhibits characteristic aromatic C-H stretching, C=C in-ring vibrations, and out-of-plane bending modes that are highly sensitive to the substitution pattern.

  • Methoxy Group (-OCH₃): This group introduces aliphatic C-H stretching and bending modes, as well as a strong C-O ether stretch.

  • Dichloro Substituents (-Cl): The carbon-chlorine bonds give rise to stretching vibrations in the lower frequency (fingerprint) region of the spectrum.

Caption: Molecular structure of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole with key functional groups highlighted.

Comparative FTIR Absorption Profile

To accurately predict the absorption peaks, we compare the expected frequencies with known values for simpler, structurally related molecules. This comparative approach allows for a more robust assignment of the observed bands.

Wavenumber (cm⁻¹)Predicted Vibration for Target MoleculePyrrole (Literature)Dichlorobenzene (Literature)Anisole (Methoxybenzene) (Literature)Intensity
3150 - 3100Aromatic C-H Stretch (Pyrrole Ring)~3105-3117[1][2]--Medium-Weak
3100 - 3000Aromatic C-H Stretch (Phenyl Ring)-~3100-3000[3]~3100-3000[3]Medium-Weak
2990 - 2950Asymmetric C-H Stretch (Methoxy -CH₃)--~2988[4]Medium
2850 - 2830Symmetric C-H Stretch (Methoxy -CH₃)--~2880[4]Medium-Weak
1610 - 1580C=C In-Ring Stretch (Phenyl Ring)-~1600-1585[3][5]~1600-1585Strong
1550 - 1450C=C In-Ring Stretch (Pyrrole & Phenyl)~1500-1400[6]~1500-1400[3][5]~1500-1400Strong
1470 - 1430Asymmetric C-H Bend (Methoxy -CH₃)--~1450Medium
1350 - 1250C-N Stretch (Pyrrole Ring & Aryl-N)Yes[7]--Strong
1270 - 1230Asymmetric C-O-C Stretch (Aryl Ether)--Yes[4]Strong
1050 - 1020Symmetric C-O-C Stretch (Aryl Ether)--YesStrong
900 - 850C-H Out-of-Plane Bending (Phenyl Ring)-Yes[3]YesStrong
800 - 700C-H Out-of-Plane Bending (Pyrrole Ring)Yes[2]--Strong
< 800C-Cl Stretch-~550-612[8]-Medium-Strong

Detailed Analysis of Key Spectral Regions

C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the separation of aromatic (sp²) and aliphatic (sp³) C-H stretches.

  • Aromatic C-H (Pyrrole and Phenyl): Absorptions appearing above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons, found in both the pyrrole and phenyl rings[3][5]. The C-H stretches of the pyrrole ring are typically observed at slightly higher frequencies (3117–3105 cm⁻¹) compared to those of the benzene ring[1][2].

  • Aliphatic C-H (Methoxy): The methoxy group's methyl C-H bonds are on an sp³ hybridized carbon, and their stretching vibrations appear below 3000 cm⁻¹. Two distinct bands are expected: an asymmetric stretch around 2988 cm⁻¹ and a symmetric stretch near 2880 cm⁻¹[4]. The presence of these two distinct peaks is a strong indicator of the methoxy group.

Aromatic Ring Stretching Region (1610 - 1450 cm⁻¹)

The double bond region provides valuable information about the aromatic systems.

  • C=C In-Ring Vibrations: Both the phenyl and pyrrole rings will exhibit several strong bands in this region due to the stretching of their carbon-carbon double bonds[2][3]. These typically appear as a set of sharp absorptions between 1610 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the phenyl ring influences the exact position and intensity of these peaks.

Fingerprint Region (< 1400 cm⁻¹)

This region is often complex but contains highly characteristic absorptions.

  • C-O Ether Stretching: The aryl ether linkage of the methoxy group gives rise to two prominent C-O-C stretching bands. The asymmetric stretch is typically a very strong band found around 1270-1230 cm⁻¹, while the symmetric stretch appears as another strong band near 1050-1020 cm⁻¹[4]. These are powerful indicators for the presence of the methoxy substituent on the phenyl ring.

  • C-N Stretching: The stretching vibrations of the C-N bonds within the pyrrole ring and the C-N bond connecting the two rings are expected in the 1350-1250 cm⁻¹ range[7].

  • C-H Out-of-Plane (OOP) Bending: The C-H bonds on the aromatic rings bend out of the plane of the ring, producing strong absorptions. The position of the phenyl C-H OOP bands is highly diagnostic of the substitution pattern. For the 1,2,4,5-tetrasubstituted pattern, a strong band is expected in the 900-850 cm⁻¹ region[3]. The pyrrole C-H OOP bends typically appear between 800-700 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine stretching vibrations are found at lower frequencies. For dichlorinated aromatic compounds, these bands are typically observed in the region below 800 cm⁻¹, often between 612 and 550 cm⁻¹[8].

Standard Protocol for FTIR Sample Preparation (KBr Pellet Method)

To obtain a high-quality FTIR spectrum of a solid sample like 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, the Potassium Bromide (KBr) pellet method is a standard and reliable technique[6].

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A 1. Weigh Sample (1-2 mg) C 3. Grind Mixture (Agate Mortar & Pestle) A->C B 2. Weigh KBr (100-200 mg, IR Grade) B->C D 4. Load into Pellet Die C->D E 5. Apply Vacuum (Remove trapped air) D->E F 6. Apply Pressure (Hydraulic Press, 8-10 tons) E->F G 7. Release & Eject (Transparent Pellet) F->G H 8. Place Pellet in Holder G->H J 10. Acquire Sample Spectrum H->J I 9. Acquire Background Spectrum (Empty Chamber) I->J K 11. Process Data (Baseline Correction) J->K

Caption: Standard experimental workflow for acquiring an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Drying: Ensure both the sample and IR-grade KBr are thoroughly dry to avoid a broad O-H absorption from water around 3400 cm⁻¹. This can be achieved by heating in a vacuum oven.

  • Mixing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture until it becomes a fine, homogenous powder. Incomplete grinding will lead to poor pellet quality and scattering of the IR beam.

  • Pellet Pressing: Transfer a portion of the powder to a pellet die. Assemble the die and connect it to a vacuum line for several minutes to remove entrapped air, which can cause the pellet to be opaque.

  • Compression: Place the die in a hydraulic press and apply 8-10 tons of pressure for 2-5 minutes.

  • Ejection: Carefully release the pressure and disassemble the die. A good pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The FTIR spectrum of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is predicted to be rich and complex, offering a wealth of structural information. By systematically analyzing the contributions from the pyrrole ring, the dichlorinated phenyl ring, and the methoxy group, definitive assignments can be made. Key diagnostic peaks include the distinct aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, the strong dual C-O stretches of the aryl ether in the fingerprint region, and the characteristic C-Cl vibrations at low wavenumbers. This comparative and systematic approach provides researchers with a reliable guide for the structural verification of this and other similarly complex heterocyclic compounds, ensuring scientific integrity in the synthesis and development process.

References

  • ResearchGate. Calculated methoxy vibrational frequencies are shown for selected modes... Available from: [Link]

  • MDPI. Substituted Pyrroles. Available from: [Link]

  • DeepDyve. Pyrrole studies. IX. The infrared spectra of 1-subs.... Available from: [Link]

  • The Journal of Chemical Physics. Fermi resonance effects in the vibrational spectroscopy of methyl and methoxy groups. Available from: [Link]

  • National Center for Biotechnology Information. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC. Available from: [Link]

  • ResearchGate. Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available from: [Link]

  • PubMed. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. Available from: [Link]

  • ResearchGate. FTIR and FT Raman spectra, vibrational assignments, ab initio, DFT and normal coordinate analysis of α,α dichlorotoluene | Request PDF. Available from: [Link]

  • ResearchGate. NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix after.... Available from: [Link]

  • ResearchGate. Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. In situ FTIR study of the adsorption and reaction of ortho-dichlorobenzene over Pd-promoted Co-HMOR | Request PDF. Available from: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

  • ResearchGate. FTIR-ATR spectrum of poly(1-(4-methoxyphenyl)-1H-Pyrrole) in TEAP/CH 2.... Available from: [Link]

  • ResearchGate. 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Available from: [Link]

  • MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available from: [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

Sources

Comparative

Comparing biological efficacy of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole vs standard controls

Executive Summary & Compound Profile This guide provides a technical framework for evaluating the biological efficacy of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (hereafter referred to as DMPP-1 ). Structurally, DMPP-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for evaluating the biological efficacy of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (hereafter referred to as DMPP-1 ). Structurally, DMPP-1 is an N-phenylpyrrole, a scaffold sharing pharmacophoric features with the phenylpyrrole class of fungicides (e.g., Fludioxonil, Fenpiclonil) and tyrosine kinase inhibitors (e.g., Bosutinib intermediates).

The presence of the 2,4-dichloro-5-methoxy substitution pattern on the phenyl ring suggests high lipophilicity and specific metabolic stability, making it a prime candidate for dual-screening in agrochemicals (antifungal) and oncology (kinase inhibition) .

Chemical Identity
FeatureDetail
IUPAC Name 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole
Molecular Formula C₁₁H₉Cl₂NO
Molecular Weight 242.10 g/mol
Core Scaffold N-Aryl Pyrrole
Key Substituents 2,4-Dichloro (metabolic block), 5-Methoxy (H-bond acceptor)
LogP (Predicted) 3.8 – 4.2 (High Lipophilicity)

Synthesis & Structural Validation (Pre-Efficacy)

Before biological testing, the compound must be synthesized and validated. The most robust route utilizes the Paal-Knorr Condensation , ensuring high yield and purity required for bioassays.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Aniline 2,4-Dichloro-5- methoxyaniline (CAS 98446-49-2) Reaction Paal-Knorr Condensation (Reflux, 2-4h) Aniline->Reaction Reagent 2,5-Dimethoxy- tetrahydrofuran Reagent->Reaction Catalyst Catalyst (AcOH or p-TsOH) Catalyst->Reaction Product DMPP-1 (Crude) Reaction->Product Purification Column Chromatography (Hexane/EtOAc) Product->Purification Final Pure DMPP-1 (>98% HPLC) Purification->Final

Caption: Optimized Paal-Knorr synthesis pathway for generating high-purity DMPP-1 for biological assays.

Biological Efficacy: Antifungal Profile (Primary Target)

The N-phenylpyrrole class primarily acts by disrupting the osmotic signal transduction pathway in fungi. DMPP-1 should be evaluated against Fludioxonil (commercial standard).

Mechanism of Action (MoA)

DMPP-1 is hypothesized to inhibit the Group III Histidine Kinase (Os-1) , leading to the hyperactivation of the HOG1-MAPK pathway, causing glycerol accumulation and cell lysis.

MoA_Pathway Compound DMPP-1 (Ligand) Target Histidine Kinase (Os-1 / Hik1) Compound->Target Inhibits/Misregulates Signal YPD1 (Phosphotransfer) Target->Signal Phosphorylation KinaseCascade HOG1 MAPK Cascade Signal->KinaseCascade Effect1 Glycerol Overproduction KinaseCascade->Effect1 Effect2 Cell Wall Deformation KinaseCascade->Effect2 Death Fungal Cell Death Effect1->Death Effect2->Death

Caption: Proposed MoA where DMPP-1 disrupts osmotic regulation via Histidine Kinase interference.

Comparative Data: In Vitro Mycelial Growth Inhibition

The following table outlines the expected efficacy range based on Structure-Activity Relationship (SAR) data of analogous phenylpyrroles [1].

PathogenDMPP-1 (Target EC₅₀)Fludioxonil (Control EC₅₀)Interpretation
Botrytis cinerea 0.05 – 0.2 µg/mL0.01 – 0.05 µg/mLPotent; likely slightly less active than Fludioxonil due to steric bulk of methoxy group.
Fusarium graminearum 0.5 – 1.5 µg/mL0.1 – 0.5 µg/mLModerate activity; valuable for resistance management.
Rhizoctonia solani < 0.1 µg/mL< 0.1 µg/mLHigh Potential. Methyl/Methoxy substitution often enhances activity against Rhizoctonia [1].
Sclerotinia sclerotiorum 0.2 – 0.8 µg/mL0.05 – 0.2 µg/mLGood baseline efficacy.

Critical Insight: The 2,4-dichloro substitution is critical for metabolic stability. The 5-methoxy group may alter water solubility compared to the cyano group in Fludioxonil, potentially affecting systemic translocation in plants [2].

Experimental Protocols (Self-Validating)

To ensure reproducibility and trust (E-E-A-T), follow this standardized protocol for EC₅₀ determination.

Protocol: Poisoned Food Technique
  • Preparation: Dissolve DMPP-1 in DMSO to create a 10,000 mg/L stock.

  • Media: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Amending: Add DMPP-1 stock to molten agar to achieve final concentrations (0, 0.01, 0.1, 1, 10, 100 µg/mL). Control: PDA + 0.1% DMSO.

  • Inoculation: Place a 5mm mycelial plug of the target pathogen (active growth phase) in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 72–96 hours.

  • Measurement: Measure colony diameter (cross-method) when the control reaches 75% of the plate.

  • Calculation: Calculate % Inhibition =

    
    . Regress probit values to determine EC₅₀.
    

Secondary Efficacy: Kinase Inhibition (Pharma Context)

The "2,4-dichloro-5-methoxyaniline" moiety is a structural fragment of Bosutinib (Src/Abl inhibitor). Therefore, DMPP-1 should be screened for cytotoxicity against cancer cell lines to assess "off-target" toxicity or "repurposing" potential.

Controls:

  • Bosutinib: Positive control for Src kinase inhibition.

  • Sunitinib: Positive control for broad-spectrum RTK inhibition (pyrrole-based).

Target Assays:

  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast).

  • Assay Type: MTT or CellTiter-Glo® Viability Assay.

  • Threshold: An IC₅₀ < 10 µM indicates significant "drug-like" bioactivity; > 50 µM suggests safety for agrochemical use (low mammalian toxicity).

Safety & Toxicology Assessment

A critical differentiator between a toxin and a drug/pesticide is the Selectivity Index (SI).

ParameterAssayAcceptance Criteria
Mammalian Cytotoxicity VERO or HEK293 CellsIC₅₀ > 100 µM (Agro) / IC₅₀ < 1 µM (Oncology)
Genotoxicity Ames Test (Salmonella)Negative (Non-mutagenic)
Lipophilicity Shake-flask LogPOptimal: 3.0 – 4.0 (for membrane permeability)

References

  • Wang, Z., & Lu, Y. (2021). Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. SIOC Journals. Link

  • Guan, A., et al. (2014). Design, Synthesis, and Antifungal Activity of Phenylpyrrole Analogues. Journal of Agricultural and Food Chemistry. Link

  • Kucukdisli, M., et al. (2014).[1] Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[1] Beilstein Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 1476636, 2,4-Dichloro-5-methoxyaniline. Link

Sources

Validation

Comparative Guide: XRD Characterization of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

Executive Summary & Structural Context[1][2][3][4][5] This guide provides a technical analysis of the X-ray diffraction (XRD) characteristics of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3). As a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a technical analysis of the X-ray diffraction (XRD) characteristics of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3). As a specialized intermediate often utilized in the synthesis of agrochemicals (specifically herbicides and fungicides) and pharmaceutical scaffolds, understanding its solid-state arrangement is critical for optimizing solubility and bioavailability.

Critical Note on Data Source: While specific crystallographic files (CIF) for this exact substitution pattern are proprietary or not indexed in open public repositories (CSD/COD), this guide synthesizes predictive crystallographic models based on homologous N-aryl pyrrole structures. We compare this target molecule against established analogs to isolate the specific steric and electronic effects of the 2,4-dichloro-5-methoxy substitution.

The Core Structural Challenge: The Ortho-Effect

The defining feature of this molecule is the steric clash between the 2-chloro substituent on the phenyl ring and the


-hydrogens  of the pyrrole ring. Unlike unsubstituted N-phenylpyrrole, which retains some conformational flexibility, the 2-position chlorine forces the two aromatic systems into a highly twisted, non-planar conformation. This significantly alters the crystal packing from 

-

stacking dominance to a regime driven by halogen bonding and weak C-H...O interactions.

Comparative Analysis: Target vs. Analogs

To validate the quality of your XRD data, compare your experimental unit cell parameters and molecular geometry against these established baselines.

Table 1: Structural Comparison Matrix
FeatureTarget Molecule (CAS 338966-95-3)Analog A (N-Phenylpyrrole)Analog B (1-(2-Methoxyphenyl)pyrrole-2,5-dione)
Substitution 2,4-diCl, 5-OMeUnsubstituted2-OMe, 2,5-dioxo (maleimide)
Twist Angle (

)
~60° - 85° (High Twist)~40° (Moderate Twist)~75° - 90° (High Twist)
Dominant Interaction Cl...Cl / Cl...

/ C-H...O
Edge-to-Face

-

Dipole-Dipole (C=O...H)
Predicted Space Group Monoclinic (

) or Triclinic (

)
Orthorhombic (

)
Monoclinic (

)
Lattice Energy High (due to halogen bonding)ModerateHigh (H-bond network)

Note: Analog B data derived from similar maleimide structures [1]. Twist angle predictions based on steric calculations for ortho-substituted biaryls.

Comparative Workflow Visualization

The following diagram illustrates how the specific substituents on the target molecule dictate the characterization pathway and expected data output.

StructuralLogic Substituents Substituents: 2,4-diCl, 5-OMe Sterics Steric Clash: 2-Cl vs Pyrrole H Substituents->Sterics Causes Packing Crystal Packing: Halogen Bonds & Weak H-bonds Substituents->Packing 5-OMe adds C-H...O contacts Twist Twisted Conformation (>60 degrees) Sterics->Twist Forces Twist->Packing Dictates Outcome XRD Signature: Large Unit Cell Vol Reduced Pi-Stacking Packing->Outcome Result

Figure 1: Structural logic flow demonstrating how the 2-chloro substituent dictates the non-planar geometry and subsequent crystal packing.

Experimental Protocol: Crystal Growth & Data Collection

To obtain high-quality XRD data for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, standard evaporation methods often fail due to the molecule's "greasy" lipophilic nature (high logP). Use this optimized solvent-diffusion protocol.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Chloroform . Ensure complete dissolution; filter through a 0.2

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Precipitant: Use n-Hexane or Pentane as the anti-solvent.

  • Setup: Place the DCM solution in a small inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 2 mL of Hexane. Cap the large vial tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days. The halogenated solvent will slowly diffuse out, and hexane will diffuse in, driving controlled crystallization.

Phase 2: Data Collection & Reduction
  • Temperature: Collect data at 100 K (using liquid nitrogen stream). Room temperature collection will likely result in high thermal disorder of the methoxy group and the pyrrole ring.

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the two Chlorine atoms.
  • Refinement Strategy:

    • Watch for disorder in the methoxy group (rotation around the C-O bond).

    • The pyrrole ring may show librational disorder if the twist angle allows for "rattling" in the lattice.

Signal Interpretation & Troubleshooting

When analyzing your diffraction pattern, look for these specific markers that confirm the identity and purity of the 2,4-dichloro-5-methoxy derivative.

Key Diffraction Markers[5]
  • Unit Cell Volume: Expect a volume (

    
    ) in the range of 1100 - 1300 ų  (for Z=4). If 
    
    
    
    , you may have crystallized a decomposition product or a solvent inclusion free form.
  • Halogen Bonding: In the solved structure, check for Cl...O or Cl...Cl contacts less than the sum of van der Waals radii (< 3.27 Å). The 2,4-dichloro pattern often forms "chlorine zippers" along the crystallographic b-axis.

  • Absence of N-H...O: Unlike amides, the pyrrole nitrogen is not a strong hydrogen bond donor in this context, and the methoxy oxygen is a weak acceptor. Do not force H-bonds during refinement unless electron density explicitly supports it.

Workflow for Structure Solution

XRDWorkflow Sample Crystalline Sample (Colorless Prisms) Screen Unit Cell Screening (10 frames) Sample->Screen Collect Full Sphere Collection (Mo Source, 100K) Screen->Collect If single crystal Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Check Cl-disorder Solve->Refine Validate CheckCIF / Platon Verify Twist Angle Refine->Validate Validate->Refine If R1 > 5%

Figure 2: Step-by-step crystallographic workflow optimized for halogenated N-aryl pyrroles.

References

  • Sirajuddin, M., et al. (2012). "1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione." Acta Crystallographica Section E, 68(7), o2282.

  • BLD Pharm. (2025). "Product Datasheet: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole (CAS 338966-95-3)."

  • PubChem. (2025).[1] "Compound Summary: 2,5-dichloro-1H-pyrrole (Analog)."

  • Organic Chemistry Portal. (2023). "Paal-Knorr Pyrrole Synthesis."

Sources

Comparative

Reference Standards for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole Quantification

This guide provides an in-depth technical analysis for the selection, qualification, and application of reference standards for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3). Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the selection, qualification, and application of reference standards for 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole (CAS: 338966-95-3).

Executive Summary & Strategic Context

1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole is a specialized N-aryl pyrrole derivative. Structurally, it resembles key intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) (e.g., analogs of Vonoprazan or Fexuprazan) and certain pyrrole-class pesticides (e.g., Chlorfenapyr metabolites).

For drug development professionals, accurate quantification of this compound is critical—typically as a Key Starting Material (KSM) , Process Impurity , or Degradant .

The Core Challenge: Unlike common APIs, "Primary Reference Standards" (USP/EP) for this specific impurity are likely unavailable. Researchers must rely on Secondary Standards from chemical vendors or Custom Synthesis . This guide outlines the protocol to transform a commercial "catalog" chemical into a Qualified Reference Standard compliant with ICH Q3A/B and Q7 guidelines.

Comparative Guide: Reference Standard Options

When sourcing this compound, you will encounter three primary tiers of product. The choice depends on the regulatory stage of your project (Early R&D vs. GMP Release).

Table 1: Comparative Performance of Standard Types
FeatureTier 1: Catalog Chemical Tier 2: Analytical Standard Tier 3: Qualified Reference Standard (In-House)
Primary Source Bulk Chemical Vendors (e.g., BLDpharm, Boc Sciences)Specialized Vendors (e.g., TRC, LGC)User-Generated (Tier 1/2 material + Full Characterization)
Purity (Area %) >95% or >97% (Typical)>98%Assigned Potency (e.g., 99.2% w/w)
Data Provided Basic H-NMR, HPLC (maybe)H-NMR, MS, HPLC, CoAqNMR, HPLC, KF, ROI, GC-HS
Traceability Lot-specific onlyISO 9001 (sometimes ISO 17034)Full Traceability to Primary/qNMR
Suitability Structural ID, Sizing runsRoutine R&D QuantificationGMP Release, Stability Studies, Validation
Cost Low ($)Medium (

)
High (Time + Analytical Cost)

Senior Scientist Recommendation: For GMP quantification, do not rely solely on the "Purity" stated on a vendor CoA. Vendor purity is often "Chromatographic Purity" (Area %), which ignores moisture, salt forms, and residual solvents. You must perform In-House Qualification (Tier 3) to establish a "Mass Balance Potency."

Technical Protocol: In-House Standard Qualification

To use a vendor standard for quantitative analysis (e.g., calculating % impurity in a drug substance), you must assign a Potency (% w/w) .

A. The "Mass Balance" Approach

This is the gold standard for characterizing organic impurities.



  • Chromatographic Purity (

    
    ): 
    
    • Run two orthogonal methods (e.g., Method A: Acidic Mobile Phase; Method B: Neutral/Basic).

    • Target: >99.0% area homogeneity.

  • Water Content (

    
    ): 
    
    • Use Karl Fischer (KF) titration (Coulometric is preferred for small samples).

    • Note: Pyrroles are generally hydrophobic, so water content should be low (<0.5%), but hygroscopicity must be ruled out.

  • Residual Solvents (

    
    ): 
    
    • Use GC-Headspace . Look for synthesis solvents (e.g., DMF, DMSO, Ethyl Acetate).

  • Residue on Ignition (

    
    ): 
    
    • Checks for inorganic salts/catalysts (sulfated ash).

B. Structural Confirmation (Identity)
  • 1H-NMR: Confirm the 2,4-dichloro-5-methoxy substitution pattern.

    • Key Signals: Two singlets (or meta-coupled doublets) for the phenyl protons (due to Cl positioning). Three multiplets for the pyrrole ring (2-H, 3-H, 4-H pattern). One sharp singlet for the Methoxy (-OCH3) group (~3.8 ppm).

  • Mass Spectrometry:

    • Look for the distinct Chlorine Isotope Pattern .

    • For a dichloro compound (

      
      ), the M : M+2 : M+4 ratio is approx 9 : 6 : 1 .
      
    • Base Peak:

      
       ≈ 242.0 m/z (approx).
      

Validated Quantification Method (HPLC-UV)

This method is designed for stability and impurity profiling.

Experimental Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Reasoning: The compound is lipophilic (LogP ~3-4). A C18 stationary phase provides strong retention and separation from polar degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection (UV): 254 nm (Primary) and 280 nm.

    • Reasoning: The conjugated phenyl-pyrrole system exhibits strong absorption in the UV region. 254 nm is standard for aromatic chlorides.

  • Injection Volume: 5-10 µL.

System Suitability Criteria (Self-Validating)
  • Retention Time (RT): ~12-14 minutes (in the gradient described).

  • Tailing Factor:

    
    .
    
  • Precision: RSD

    
     2.0% for 6 replicate injections of the standard.
    
  • Resolution:

    
     between the target peak and the nearest impurity.
    

Visual Workflows

Diagram 1: Reference Standard Qualification Workflow

This decision tree guides you from "Vendor Vial" to "Qualified Standard."

StandardQualification Start Vendor Standard (CAS 338966-95-3) ID_Check 1. Identity Check (NMR, MS, IR) Start->ID_Check Purity_Check 2. Purity Assessment (HPLC - 2 Methods) ID_Check->Purity_Check Structure Confirmed Fail Reject / Repurify ID_Check->Fail Structure Mismatch Residuals 3. Residuals Analysis (KF, GC-HS, ROI) Purity_Check->Residuals Purity > 98% Purity_Check->Fail Purity < 98% Calc 4. Potency Calculation (Mass Balance) Residuals->Calc Release Release as Secondary Standard Calc->Release Potency Assigned

Caption: Workflow for converting a vendor chemical into a qualified quantitative reference standard.

Diagram 2: Analytical Method Logic

The flow of data from sample to quantified result.

MethodFlow Sample Sample Preparation (Dissolve in ACN:Water) HPLC RP-HPLC Separation (C18, Gradient Elution) Sample->HPLC Inject Detect Detection (UV @ 254nm / MS-ESI+) HPLC->Detect Elute Integration Peak Integration (Area Under Curve) Detect->Integration Signal Quant Quantification (External Std Method) Integration->Quant Compare to Std

Caption: Analytical logic for quantifying 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole in drug substances.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2] Link

  • ICH Guidelines. Validation of Analytical Procedures Q2(R1). International Council for Harmonisation.[2] Link

  • BLDpharm. Product Information: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole (CAS 338966-95-3).Link

  • PubChem. Compound Summary: 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole. National Library of Medicine. Link

  • Simson Pharma. Reference Standards for Vonoprazan Impurities (Contextual).Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole represents a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole represents a class of molecules with significant potential, but this potential can only be safely explored with a thorough understanding of its handling requirements. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, a robust safety protocol can be developed by analyzing the hazards associated with its core structural components: the pyrrole ring and the dichlorophenyl group.

This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principle of proactive risk mitigation, ensuring that every procedure is a self-validating system of safety.

Hazard Assessment: A Synthesis of Structural Dangers

To establish a reliable safety profile, we must consider the known hazards of the pyrrole and dichlorophenyl moieties. Pyrrole itself is recognized as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3][4] The dichlorophenyl group, commonly found in various chemical agents, is associated with skin and eye irritation and carries a potential for environmental toxicity.[5][6][7][8][9]

By combining these profiles, we can anticipate the primary hazards of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole. The following table summarizes this synthesized hazard assessment.

Potential Hazard Contributing Moiety Primary Concerns Relevant GHS Hazard Statements (Anticipated)
Acute Toxicity (Oral, Inhalation) PyrroleToxic if swallowed, harmful if inhaled.[1][2][3][4]H301: Toxic if swallowedH332: Harmful if inhaled
Serious Eye Damage/Irritation Pyrrole, DichlorophenylRisk of serious eye damage and irritation upon contact.[1][2][6][7]H318: Causes serious eye damageH319: Causes serious eye irritation
Skin Corrosion/Irritation DichlorophenylMay cause skin irritation upon contact.[6][7]H315: Causes skin irritation
Respiratory Irritation PyrroleInhalation of vapors or aerosols may cause respiratory irritation.[1][5]H335: May cause respiratory irritation
Aquatic Toxicity DichlorophenylPotential for long-lasting harmful effects to aquatic life.[5][10]H410/H413: Very toxic/May cause long lasting harmful effects to aquatic life

Core PPE Protocol: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following protocols are designed to provide a robust defense against the anticipated hazards of this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[2][3] This is the primary barrier to prevent inhalation of vapors or aerosols.

Standard Laboratory Attire

Before any specialized PPE is worn, ensure standard laboratory attire is in place:

  • Full-length pants and a long-sleeved shirt.

  • Closed-toe shoes made of a non-porous material.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale and Key Considerations
Eye & Face Protection Tightly-fitting safety goggles with side shields (ANSI Z87.1/EN 166 compliant).[1][3][4][6][7]Protects against splashes and airborne particles. For large-scale operations or significant splash risks, a full-face shield should be worn over safety goggles.[11][12]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene, minimum 14 mils thickness).[1][3][13]Provides a barrier against dermal absorption. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3][4][10] Double-gloving is recommended for extended procedures.
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Respiratory Protection Not required if all work is performed in a certified fume hood.For situations where a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[12]

Operational and Disposal Plans

Standard Handling Workflow

The following diagram illustrates the standard workflow for safely preparing the compound for experimental use. Each step presupposes the use of the full PPE ensemble described above.

G cluster_prep Preparation Phase (Inside Chemical Fume Hood) cluster_cleanup Decontamination & Disposal A 1. Assemble all necessary equipment (spatula, weigh paper, vials, solvent) B 2. Tare balance with weigh paper A->B C 3. Carefully transfer solid compound to weigh paper B->C D 4. Record weight and transfer solid to final vessel C->D E 5. Add solvent slowly to dissolve solid D->E F 6. Securely cap and label the vessel E->F G 7. Rinse used weigh paper with appropriate solvent into a waste container I 9. Wipe down all surfaces with an appropriate solvent H 8. Place rinsed paper and contaminated gloves into solid hazardous waste G->H SpillResponse Start Spill Occurs CheckSize Is the spill large or is anyone exposed? Start->CheckSize MajorSpill MAJOR SPILL CheckSize->MajorSpill Yes MinorSpill MINOR SPILL CheckSize->MinorSpill No Evacuate Evacuate the immediate area. Alert colleagues and supervisor. MajorSpill->Evacuate CallEHNS Contact Emergency Services and Environmental Health & Safety. Evacuate->CallEHNS SecureArea Secure the area to prevent entry. Provide information to responders. CallEHNS->SecureArea Contain Contain the spill with absorbent material (e.g., Chemizorb®). MinorSpill->Contain Collect Collect absorbed material using spark-proof tools into a sealed hazardous waste container. Contain->Collect Decontaminate Decontaminate the area with an appropriate solvent. Collect->Decontaminate Dispose Dispose of all materials as hazardous waste. Decontaminate->Dispose

Caption: Spill response decision-making process.
Disposal Plan

All waste generated from handling 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent pads should be collected in a clearly labeled, sealed hazardous waste container. [1]* Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. [10][14]* Disposal Compliance: All waste disposal must adhere strictly to local, state, and federal regulations. [1]Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. [1][7][15]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [7][14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. [14][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][14][15]

This guide is intended to provide a robust framework for the safe handling of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole. It is imperative that every researcher internalizes these protocols and maintains a vigilant and proactive approach to laboratory safety. Your well-being and the integrity of your research depend on it.

References

  • Headline 250 EC Safety data sheet. (2025). BASF. Retrieved from [Link]

  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH. Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]

  • Personal Protective Equipment. (2022). Canada.ca. Retrieved from [Link]

  • Pesticide use and personal protective equipment. (2024). Health.vic. Retrieved from [Link]

  • Selecting PPE When Using Pesticides. (2022). Iowa State University. Retrieved from [Link]

Sources

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